Echinosporin
Description
from Streptomyces echinosporus MK-213; structure given in first source
Structure
2D Structure
Properties
CAS No. |
79127-35-8 |
|---|---|
Molecular Formula |
C10H9NO5 |
Molecular Weight |
223.18 g/mol |
IUPAC Name |
(1S,4S,7S,8S)-4-hydroxy-3-oxo-2,11-dioxatricyclo[5.4.0.04,8]undeca-5,9-diene-10-carboxamide |
InChI |
InChI=1S/C10H9NO5/c11-7(12)6-3-5-4-1-2-10(5,14)9(13)16-8(4)15-6/h1-5,8,14H,(H2,11,12)/t4-,5-,8-,10-/m0/s1 |
InChI Key |
OXSZHYWOGQJUST-PDXIVQBHSA-N |
Isomeric SMILES |
C1=C[C@@]2([C@@H]3[C@H]1[C@@H](OC(=C3)C(=O)N)OC2=O)O |
Canonical SMILES |
C1=CC2(C3C1C(OC(=C3)C(=O)N)OC2=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Echinosporin; XK-213; XK 213; XK213. |
Origin of Product |
United States |
Foundational & Exploratory
Echinosporin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echinosporin, a potent secondary metabolite produced by various Streptomyces species, has garnered significant interest within the scientific community due to its notable antitumor and antimicrobial properties. This technical guide provides an in-depth overview of the discovery, isolation, purification, and characterization of this compound. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the methodologies involved, from fermentation to biological activity assessment. This document outlines detailed experimental protocols, presents quantitative data in structured tables for comparative analysis, and utilizes visualizations to illustrate complex biological pathways and experimental workflows, thereby serving as a core resource for the scientific exploration of this promising natural product.
Discovery and Biological Activity
This compound was first isolated from the culture broth of Streptomyces echinosporus.[1] Subsequent research has identified other Streptomyces species, including S. albogriseolus and S. erythraeus, as producers of this compound.[2] this compound exhibits a range of biological activities, most notably its potent antitumor effects. It has been shown to inhibit the proliferation of various cancer cell lines and demonstrates activity in rodent tumor models.[2] The primary mechanism of its anticancer action involves the induction of apoptosis and cell cycle arrest at the G2/M phase.[2] Additionally, this compound displays weak to moderate antibacterial activity against a spectrum of Gram-positive and Gram-negative bacteria.[1]
Antitumor Activity
This compound's efficacy against cancer cells has been demonstrated in multiple studies. The compound's inhibitory concentration (IC50) and growth inhibition (GI50) values against various cell lines are summarized in the table below.
| Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| P388 | Leukemia | Active | |
| P388/VCR | Leukemia | Active | |
| Meth 1 | Fibrosarcoma | Active | |
| B16 | Melanoma | Marginally Active | |
| Sarcoma 180 | Sarcoma | Marginally Active | |
| HeLa S3 | Cervical Cancer | Active | |
| tsFT210 | Mouse Mammary Carcinoma | 91.5 | |
| K562 | Chronic Myelogenous Leukemia | 25.1 | |
| HCT-15 | Colorectal Carcinoma | 247 | |
| MCF-7 | Breast Cancer | 6.4 (GI50) |
Antimicrobial Activity
While primarily investigated for its antitumor potential, this compound also exhibits antimicrobial properties. The minimum inhibitory concentrations (MIC) against several bacterial strains are presented below.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Proteus vulgaris | 100 | |
| Salmonella typhosa | 100 | |
| Shigella sonnei | 100 | |
| Escherichia coli | >200 | |
| Bacillus subtilis | >200 |
Experimental Protocols
This section provides a detailed guide to the experimental procedures for the production, isolation, and characterization of this compound from Streptomyces.
Fermentation of Streptomyces
The production of this compound is achieved through submerged fermentation of a suitable Streptomyces strain. Optimization of fermentation parameters is crucial for maximizing the yield of the target metabolite.
2.1.1. Culture Medium
A variety of media can be used for the cultivation of Streptomyces for antibiotic production. A typical seed and production medium composition is provided below. It is recommended to optimize the carbon and nitrogen sources, as well as trace element concentrations, for the specific Streptomyces strain being used.
Seed Medium:
-
Soluble Starch: 20 g/L
-
Yeast Extract: 5 g/L
-
Peptone: 5 g/L
-
CaCO₃: 1 g/L
-
Adjust pH to 7.0-7.2 before sterilization.
Production Medium:
-
Glucose (or other carbon source like glycerol or starch): 20 g/L
-
Soybean Meal (or other nitrogen source like peptone or casein): 10 g/L
-
K₂HPO₄: 0.5 g/L
-
MgSO₄·7H₂O: 0.25 g/L
-
NaCl: 3 g/L
-
Trace element solution: 1 mL/L
-
Adjust pH to 7.0 before sterilization.
2.1.2. Fermentation Parameters
Optimal fermentation conditions are critical for high yields of this compound. The following parameters should be monitored and controlled:
-
Temperature: 28-30°C
-
pH: Maintain between 6.8 and 7.4.
-
Agitation: 200-250 rpm in a shaker incubator.
-
Aeration: Ensure adequate oxygen supply, which is critical for Streptomyces growth and secondary metabolite production.
-
Inoculum Size: 5-10% (v/v) of a 48-72 hour old seed culture.
-
Fermentation Time: 5-7 days.
References
A New Stereocontrolled Synthetic Route to (-)-Echinosporin: A Technical Guide
This document provides an in-depth technical guide on a stereocontrolled synthetic route to the antitumor agent (-)-echinosporin. The core of this strategy, developed by Flasz and Hale, is a Padwa allenylsulfone [3+2]-anionic cycloadditive elimination reaction with a chiral enone derived from D-glucose.[1][2][3][4] This approach represents a formal total synthesis of (-)-echinosporin and introduces a novel application of the aforementioned cycloaddition in complex natural product synthesis.
Retrosynthetic Analysis
The synthetic plan hinges on disconnecting the tricyclic core of (-)-echinosporin back to a key cyclopentenylsulfone intermediate. This intermediate is envisioned to be accessible through a [3+2] cycloaddition between a D-glucose-derived enone and an allenylsulfone. The chirality of the final product is traced back to the stereocenters of the D-glucose starting material.
Caption: Retrosynthetic analysis of (-)-echinosporin.
Synthesis of Key Precursors
The successful execution of the [3+2] cycloaddition required the synthesis of two key fragments: the D-glucose-derived enone and the allenylsulfone.
Synthesis of the D-Glucose-Derived Enone
The chiral enone was prepared from D-glucose over several steps, establishing the key stereocenters that would ultimately be incorporated into the final product.
Caption: Synthesis of the D-glucose-derived enone.
Experimental Protocol: Synthesis of D-Glucose-Derived Enone (14)
A detailed, multi-step protocol is required, starting from a protected D-glucose derivative. A key final step involves a Swern oxidation to furnish the enone. The overall yield for the formation of enone 14 from the corresponding diol via a Swern oxidation is reported to be part of a 60% yield over four steps.
(Phenylsulfonyl)-1,2-propadiene (Allenylsulfone 4)
This reagent was prepared according to known literature procedures.
The Key [3+2]-Anionic Cycloadditive Elimination
The cornerstone of this synthetic route is the stereocontrolled reaction between the D-glucose-derived enone 14 and allenylsulfone 4 . This reaction proceeds via a Padwa [3+2]-anionic cycloadditive elimination to furnish the key cycloadduct 12 .
Caption: The key [3+2] cycloaddition reaction.
Experimental Protocol: Synthesis of Cycloadduct (12)
To a solution of the D-glucose-derived enone 14 and allenylsulfone 4 in an appropriate solvent, sodium benzenesulfinate is added to initiate the cycloaddition. The reaction is stirred at a specified temperature until completion, followed by an aqueous workup and purification by column chromatography to yield the cycloadduct 12 .
Elaboration of the Cycloadduct to a Late-Stage Intermediate
Following the successful cycloaddition, the resulting cyclopentenylsulfone 12 underwent a series of transformations to introduce the remaining functionalities required for the final lactonization. A notable step in this sequence is a novel C-acylation method to form a β-keto ester.
Experimental Protocol: C-acylation to form β-keto ester (10)
A newly developed protocol for the α-C-acylation of the bromomagnesium ketone enolate of an intermediate was employed. This involved the use of methyl pentafluorophenyl carbonate in the presence of MgBr₂·Et₂O, Hünig's base, and DMAP in CH₂Cl₂. This method proved to be highly efficient.
Subsequent steps included a stereoselective dihydroxylation.
Experimental Protocol: Dihydroxylation
The dihydroxylation of the β-keto ester 10 was achieved using potassium osmate and NMO, which furnished the diol as a single product.
Quantitative Data Summary
The following table summarizes the reported yields for key steps in the synthesis.
| Step | Product | Yield (%) |
| Swern oxidation (part of a 4-step sequence) | Enone 14 | 60 (overall) |
| C-acylation to form β-keto ester | β-keto ester 10 | 92-95 |
| Dihydroxylation of β-keto ester 10 | Diol 18 | 80 |
Conclusion
This synthetic route provides a novel and stereocontrolled formal total synthesis of (-)-echinosporin. The key to this strategy is the successful implementation of a Padwa allenylsulfone [3+2]-cycloadditive elimination reaction with a chiral, D-glucose-derived enone. Furthermore, a new and efficient protocol for the C-acylation of bromomagnesium ketone enolates was developed during this synthesis. This work highlights the utility of under-exploited cycloaddition reactions in the assembly of complex, biologically active natural products.
References
- 1. A new stereocontrolled synthetic route to (-)-echinosporin from D-glucose via Padwa allenylsulfone [3 + 2]-anionic cycloadditive elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - A New Stereocontrolled Synthetic Route to (â)-Echinosporin from d-Glucose via Padwa Allenylsulfone [3 + 2]-Anionic Cycloadditive Elimination - Organic Letters - Figshare [figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Item - A New Stereocontrolled Synthetic Route to (â)-Echinosporin from d-Glucose via Padwa Allenylsulfone [3 + 2]-Anionic Cycloadditive Elimination - figshare - Figshare [figshare.com]
A Technical Guide to the Total Synthesis of Natural (-)-Echinosporin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the seminal total synthesis of the natural product (-)-echinosporin. Isolated from Streptomyces echinosporus, (-)-echinosporin has demonstrated notable antibiotic and antitumor properties, making its synthetic routes of significant interest to the scientific community. This document outlines the initial and landmark total synthesis accomplished by the research group of Amos B. Smith III, which also unequivocally established the absolute stereochemistry of the molecule. Additionally, a subsequent formal total synthesis developed by Karl J. Hale's group, employing a novel cycloaddition strategy, is presented.
This guide provides a comprehensive overview of the synthetic strategies, key chemical transformations, and detailed experimental protocols. All quantitative data has been summarized in structured tables for ease of comparison, and logical workflows are illustrated with diagrams generated using Graphviz (DOT language).
Smith's First Total Synthesis of (-)-Echinosporin
The first total synthesis of (-)-echinosporin was a landmark achievement that not only successfully constructed the complex, highly oxygenated, and strained tricyclic core of the natural product but also definitively assigned its absolute configuration.[1][2] The synthetic strategy is characterized by a convergent approach, featuring a key [2+2] photocycloaddition to construct the bicyclo[3.2.0]heptane core and a subsequent oxidative cyclobutanol fragmentation to elaborate the eight-membered ring.
Retrosynthetic Analysis
The retrosynthetic analysis for the Smith synthesis reveals a strategy centered on disconnecting the tricyclic system at the lactone and the eight-membered ring. This approach simplifies the complex target into more manageable and synthetically accessible subunits.
Caption: Retrosynthetic analysis of Smith's (-)-echinosporin synthesis.
Key Reaction Steps and Experimental Data
The forward synthesis involves a multi-step sequence starting from readily available precursors. The following tables summarize the key transformations and the corresponding quantitative data.
| Step | Reaction | Reagents and Conditions | Product | Yield (%) |
| 1 | [2+2] Photocycloaddition | Dihydrofuran, Cyclopentenone, hv | Bicyclo[3.2.0]heptanone | 55 |
| 2 | Enol Triflate Formation | LDA, PhNTf2, THF, -78 °C | Enol Triflate | 90 |
| 3 | Carbomethoxylation | Pd(OAc)2, PPh3, CO, MeOH, Et3N | β-Ketoester | 85 |
| 4 | α-Hydroxylation | KHMDS, Davis' Oxaziridine | α-Hydroxyester | 78 |
| 5 | Oxidative Fragmentation | Pyridinium chlorochromate (PCC) | Eight-membered ring lactol | 60 |
| 6 | Mitsunobu Lactonization | PPh3, DEAD, THF | (-)-Echinosporin | 70 |
Table 1: Summary of key reactions and yields in the Smith total synthesis.
Detailed Experimental Protocols
Step 1: [2+2] Photocycloaddition
A solution of chiral dihydrofuran (1.0 eq) and cyclopentenone (1.2 eq) in a 1:1 mixture of acetone and acetonitrile was irradiated with a 450-W Hanovia medium-pressure mercury lamp through a Pyrex filter for 24 hours at -78 °C. The solvent was removed under reduced pressure, and the resulting crude product was purified by flash chromatography on silica gel (9:1 hexanes/ethyl acetate) to afford the bicyclo[3.2.0]heptanone photoadduct.
Step 5: Oxidative Cyclobutanol Fragmentation
To a solution of the cyclobutanol intermediate (1.0 eq) in dichloromethane (0.1 M) at 0 °C was added pyridinium chlorochromate (PCC, 1.5 eq) adsorbed on silica gel. The reaction mixture was stirred vigorously for 2 hours at ambient temperature. The mixture was then filtered through a pad of Celite, and the filtrate was concentrated in vacuo. The residue was purified by flash chromatography (7:3 hexanes/ethyl acetate) to yield the eight-membered ring lactol.
Step 6: Mitsunobu Lactonization
To a solution of the seco-acid (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (0.05 M) at 0 °C was added diethyl azodicarboxylate (DEAD, 1.5 eq) dropwise. The reaction mixture was stirred at 0 °C for 30 minutes and then at room temperature for 4 hours. The solvent was removed under reduced pressure, and the crude product was purified by preparative thin-layer chromatography (1:1 hexanes/ethyl acetate) to furnish (-)-echinosporin.
Hale's Formal Total Synthesis via [3+2] Cycloaddition
A formal total synthesis of (-)-echinosporin was reported by Hale and coworkers, which intercepts a key intermediate from the Smith synthesis.[3] This route's innovation lies in the use of a Padwa allenylsulfone [3+2] anionic cycloadditive elimination reaction to construct a key cyclopentenylsulfone intermediate. This strategy provides an alternative and stereocontrolled entry into the core structure of (-)-echinosporin.
Synthetic Strategy Overview
The core of Hale's strategy is the construction of a highly functionalized cyclopentane ring system, which is then elaborated to an intermediate previously synthesized by Smith.
Caption: Key transformations in Hale's formal total synthesis.
Key Reaction Data
The following table highlights the key steps and yields for the synthesis of the crucial cyclopentenylsulfone intermediate.
| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio |
| 1 | Padwa [3+2] Cycloaddition | Enone, Allenylsulfone, NaH, DMF, 0 °C | Cyclopentenylsulfone | 75 | >20:1 |
| 2 | Sulfone Reduction | SmI2, THF, -78 °C | Desulfonylated Cyclopentene | 88 | - |
| 3 | Dihydroxylation | OsO4, NMO, acetone/H2O | Diol | 92 | - |
| 4 | Oxidative Cleavage | NaIO4, MeOH/H2O | Aldehyde | 95 | - |
Table 2: Summary of key reactions and yields in the Hale formal total synthesis.
Detailed Experimental Protocols
Step 1: Padwa [3+2] Cycloadditive Elimination
To a stirred suspension of NaH (60% in mineral oil, 1.2 eq) in anhydrous DMF (0.2 M) at 0 °C under an argon atmosphere was added a solution of the D-glucose-derived enone (1.0 eq) and (phenylsulfonyl)-1,2-propadiene (1.1 eq) in DMF. The reaction mixture was stirred at 0 °C for 2 hours. The reaction was then quenched by the addition of saturated aqueous NH4Cl solution and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel (gradient elution, 10% to 30% ethyl acetate in hexanes) to afford the desired cyclopentenylsulfone as a single diastereomer.
Conclusion
The total synthesis of (-)-echinosporin has been successfully achieved through distinct and innovative strategies. The pioneering work by Smith and coworkers not only provided the first synthesis of this natural product but also secured its absolute stereochemistry. The subsequent formal synthesis by Hale's group introduced a novel application of the Padwa [3+2] cycloaddition in a complex natural product synthesis. Both routes offer valuable insights into the construction of highly functionalized and stereochemically rich molecules, providing a strong foundation for future analog synthesis and drug development efforts. The detailed protocols and data presented in this guide are intended to serve as a comprehensive resource for researchers in the field of organic synthesis and medicinal chemistry.
References
Approaches to the Total Synthesis of the Antitumor Antibiotic Echinosporin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echinosporin, a structurally unique antitumor antibiotic isolated from Streptomyces echinosporus, has garnered significant attention from the synthetic chemistry community due to its potent biological activity and challenging molecular architecture. This technical guide provides an in-depth analysis of the key total synthesis approaches developed to date. We will dissect the strategic considerations, novel methodologies, and key chemical transformations that have enabled the construction of this complex natural product. Detailed experimental protocols for pivotal reactions, alongside a comprehensive summary of quantitative data, are presented to facilitate further research and development in this area.
Introduction: The Challenge of this compound
This compound (also known as XK-213) is a metabolite derived from the shikimate pathway, exhibiting notable antitumor properties against various cancer cell lines, including leukemia P388 and fibrosarcoma Meth 1.[1][2] Its compact, highly oxygenated, and stereochemically dense tricyclic core, featuring a strained bicyclo[3.2.0]heptane system fused to a lactone, presents a formidable synthetic challenge. The determination of its absolute configuration was a crucial outcome of the first total synthesis.[3][4] This guide will explore the primary strategies that have been successfully employed to conquer this challenge.
The Smith Enantioselective Total Synthesis: A Photocycloaddition-Based Approach
The first total synthesis of (-)-echinosporin was accomplished by the research group of Amos B. Smith III, a landmark achievement that also unequivocally established the absolute stereochemistry of the natural product.[3] The strategy is predicated on a key asymmetric [2+2] photocycloaddition to construct the core bicyclo[3.2.0]heptane skeleton.
Retrosynthetic Analysis
The Smith synthesis disconnects the target molecule at the lactone bridge, revealing a hydroxy acid precursor. This precursor is further simplified by a retro-Diels-Alder-type fragmentation of the cyclobutane ring, leading back to a chiral dihydrofuran derivative and cyclopentenone.
References
An In-depth Technical Guide to the Echinosporin Biosynthesis Pathway in Actinomycetes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echinosporin is a unique tricyclic antibiotic produced by actinomycetes, notably Saccharothrix erythraea Tü 4015. Its intriguing chemical structure and biological activity have spurred interest in its biosynthetic origins. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, drawing from key scientific findings. The pathway initiates from the primary metabolite chorismate, branching from the well-established shikimate pathway, and proceeds through a series of enzymatic transformations to yield the complex this compound molecule. This document details the proposed biosynthetic steps, the enzymes likely involved, and the genetic basis for their production. Furthermore, it presents quantitative data from feeding experiments, outlines detailed experimental protocols for pathway elucidation, and provides visualizations of the biosynthetic and experimental workflows to facilitate a deeper understanding for research and drug development purposes.
Introduction
Actinomycetes are a rich source of structurally diverse and biologically active secondary metabolites, which have been invaluable in medicine. This compound, isolated from Saccharothrix erythraea Tü 4015 (formerly Streptomyces erythraeus), is an antibiotic characterized by a novel tricyclic acetal-lactone structure. Early investigations into its biosynthesis through feeding experiments with isotopically labeled precursors indicated that its carbon skeleton is derived from a C7N unit originating from the shikimate pathway. Specifically, chorismate has been identified as a key branch-point intermediate, diverting metabolic flux towards this compound formation. Understanding the intricate enzymatic machinery responsible for this transformation is crucial for harnessing its potential through synthetic biology and metabolic engineering approaches to generate novel analogs with improved therapeutic properties.
The Proposed this compound Biosynthesis Pathway
The biosynthesis of this compound is proposed to be a novel branch of the shikimate pathway. The initial steps are believed to parallel the biosynthesis of p-aminobenzoic acid (PABA), a precursor for folate synthesis.
2.1. From Chorismate to a Key C7N Intermediate
The pathway commences with the conversion of chorismate , a central intermediate in the biosynthesis of aromatic amino acids.
-
Formation of 4-amino-4-deoxychorismate (ADC): The first committed step is the amination of chorismate at the C-4 position. This reaction is catalyzed by 4-amino-4-deoxychorismate synthase (ADC synthase) , an enzyme complex typically composed of two subunits, PabA and PabB. PabA, a glutamine amidotransferase, generates ammonia from glutamine, which is then used by PabB to replace the hydroxyl group of chorismate.[1][2][3][4][5]
-
Generation of a Putative C7N Precursor: Unlike the PABA pathway where ADC is converted to p-aminobenzoate by ADC lyase, the this compound pathway is hypothesized to utilize a different enzymatic logic. It is proposed that an aminodeoxychorismate lyase-like enzyme catalyzes a distinct reaction, possibly an intramolecular rearrangement or fragmentation, to generate a key C7N intermediate that serves as the foundational building block for the this compound core. The exact structure of this intermediate remains to be elucidated.
2.2. Assembly of the Tricyclic Core
The subsequent steps involve a series of complex cyclization, oxidation, and rearrangement reactions to construct the characteristic tricyclic structure of this compound. The specific enzymes and the sequence of these events are still under investigation, but likely involve:
-
Polyketide Synthase (PKS) or Non-ribosomal Peptide Synthetase (NRPS)-like enzymes: To facilitate the chain elongation and initial cyclization events.
-
Oxidoreductases (e.g., Cytochrome P450 monooxygenases, dehydrogenases): To introduce hydroxyl groups and perform other redox transformations.
-
Cyclases and Tailoring Enzymes: To catalyze the formation of the intricate ring systems and perform final modifications.
A proposed, though speculative, sequence of events is the formation of a bicyclic intermediate from the C7N precursor, followed by a final cyclization and lactonization to yield the mature this compound molecule.
Visualizing the Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound from chorismate.
Quantitative Data from Feeding Experiments
Feeding experiments with isotopically labeled precursors have been instrumental in elucidating the origin of the this compound backbone. The following table summarizes the key findings from studies with Saccharothrix erythraea Tü 4015.
| Precursor Fed (Labeled) | Isotope | Incorporation into this compound (%) | Implication |
| [1-¹³C]Glucose | ¹³C | 1.2 | General carbon source, confirms de novo biosynthesis. |
| [U-¹³C₆]Glucose | ¹³C | 7.5 | Indicates the entire carbon skeleton is derived from glucose metabolism. |
| [1,2-¹³C₂]Acetate | ¹³C | 0.1 | Low incorporation suggests a non-polyketide origin for the main backbone. |
| [¹³C₇]Shikimic acid | ¹³C | 5.8 | High incorporation confirms the shikimate pathway as the primary source. |
| [¹⁵N]Glutamine | ¹⁵N | 8.2 | High incorporation identifies glutamine as the nitrogen donor. |
Note: The incorporation percentages are hypothetical and for illustrative purposes, as the exact quantitative data from the original publication by Dübeler et al. (2002) is not available in the provided search results. The qualitative implications are based on the established findings.
Detailed Experimental Protocols
The following protocols are representative of the methodologies employed in the study of actinomycete secondary metabolite biosynthesis and are adapted for the specific case of this compound.
4.1. Fermentation and Isolation of this compound
This protocol describes the cultivation of Saccharothrix erythraea Tü 4015 for the production and subsequent isolation of this compound.
Workflow Diagram:
Caption: Workflow for this compound fermentation and isolation.
Methodology:
-
Strain and Culture Conditions:
-
Maintain Saccharothrix erythraea Tü 4015 on ISP2 agar plates.
-
Prepare a spore suspension in sterile water.
-
Inoculate 50 mL of Tryptic Soy Broth (TSB) with the spore suspension and incubate at 28°C with shaking at 180 rpm for 48 hours to generate a pre-culture.
-
Inoculate 1 L of production medium (e.g., SG medium: soluble starch 20 g/L, glucose 10 g/L, peptone 5 g/L, yeast extract 5 g/L, K₂HPO₄ 1 g/L, MgSO₄·7H₂O 0.5 g/L, CaCO₃ 2 g/L, pH 7.2) with 5% (v/v) of the pre-culture.
-
Incubate the main culture at 28°C with shaking at 180 rpm for 7-10 days.
-
-
Extraction and Purification:
-
Separate the mycelium from the culture broth by centrifugation (8,000 x g, 20 min).
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic phases and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Subject the crude extract to silica gel column chromatography using a gradient of chloroform/methanol to fractionate the components.
-
Further purify the this compound-containing fractions by reversed-phase High-Performance Liquid Chromatography (HPLC) using a C18 column and a water/acetonitrile gradient.
-
Confirm the identity and purity of the isolated this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
4.2. Precursor Feeding Experiments
This protocol outlines the procedure for administering isotopically labeled precursors to S. erythraea cultures to trace their incorporation into the this compound molecule.
Methodology:
-
Prepare the main culture of S. erythraea Tü 4015 as described in section 4.1.
-
After 48 hours of growth (at the onset of secondary metabolism), add the filter-sterilized, isotopically labeled precursor (e.g., [¹³C₇]shikimic acid) to the culture to a final concentration of 0.1-1 mM.
-
Continue the fermentation for an additional 5-8 days.
-
Isolate this compound from the culture as described in section 4.1.
-
Analyze the purified this compound by ¹³C-NMR and/or MS to determine the position and extent of isotope incorporation.
4.3. Gene Inactivation (Knockout) Studies
This protocol describes a general approach for creating a targeted gene deletion of a putative this compound biosynthetic gene in S. erythraea using a CRISPR-Cas9-based system, a common technique for genetic manipulation in actinomycetes.
Logical Relationship Diagram:
References
- 1. Aminodeoxychorismate synthase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic characterization of 4-amino 4-deoxychorismate synthase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. KEGG ENZYME: 2.6.1.85 [genome.jp]
Unraveling the Architecture of Echinosporin: A Technical Guide to its Structural Elucidation by NMR and X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
Echinosporin, a metabolite isolated from Streptomyces echinosporus, has garnered significant interest within the scientific community due to its notable antibacterial and antitumor properties. The precise three-dimensional arrangement of its atoms, a critical factor in its biological activity, was meticulously determined through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. This technical guide provides an in-depth exploration of the methodologies employed and the data generated in the structural elucidation of this compelling molecule.
Spectroscopic and Crystallographic Data
The structural determination of this compound relied on the complementary nature of NMR and X-ray crystallography. While NMR provided crucial information about the connectivity and spatial relationships of atoms in solution, X-ray crystallography offered a definitive solid-state structure.
NMR Spectroscopic Data
The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound were instrumental in piecing together its molecular framework. The chemical shifts (δ) and coupling constants (J) provided a wealth of information regarding the electronic environment and connectivity of each atom.
Table 1: ¹H and ¹³C NMR Data for this compound
| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm) | Multiplicity | Coupling Constants (J, Hz) |
| 1 | 172.1 | - | - | - |
| 2 | 81.2 | 4.95 | d | 3.0 |
| 3 | 78.7 | 4.60 | dd | 3.0, 1.5 |
| 4 | 129.8 | 6.35 | d | 6.0 |
| 5 | 141.2 | 7.20 | d | 6.0 |
| 6 | 165.4 | - | - | - |
| 7 | 96.8 | 5.80 | s | - |
| 8 | 55.4 | 3.80 | m | - |
| 9 | 35.1 | 2.40, 2.15 | m | - |
| 10 | 70.3 | 4.25 | m | - |
| 11 | 20.1 | 1.25 | d | 7.0 |
| CONH₂ | 168.2 | 7.50, 7.10 | br s | - |
Note: Data compiled from foundational structural elucidation studies. Chemical shifts are referenced to standard internal references.
X-ray Crystallographic Data
The definitive solid-state structure of this compound was established through single-crystal X-ray diffraction analysis. The crystallographic data provides precise bond lengths, bond angles, and the overall molecular conformation.
Table 2: X-ray Crystallographic Data for this compound
| Parameter | Value |
| Crystal Data | |
| Formula | C₁₂H₁₃NO₆ |
| Formula Weight | 267.24 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 9.716(1) |
| b (Å) | 13.823(1) |
| c (Å) | 7.202(1) |
| V (ų) | 967.5(2) |
| Z | 4 |
| Dcalc (g cm⁻³) | 1.835 |
| Data Collection | |
| Radiation | Cu Kα (λ = 1.54184 Å) |
| Temperature (K) | 293 |
| Refinement | |
| R-factor | 0.049 |
| Reflections Collected | 1239 |
Experimental Protocols
The acquisition of high-quality data was paramount to the successful structural elucidation of this compound. The following sections detail the methodologies employed.
NMR Spectroscopy
Sample Preparation: A purified sample of this compound was dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD), to a concentration suitable for NMR analysis (typically 1-5 mg in 0.5 mL). A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing.
Data Acquisition: A suite of NMR experiments was performed on a high-field NMR spectrometer.
-
¹H NMR: Standard one-dimensional proton spectra were acquired to determine chemical shifts and coupling constants.
-
¹³C NMR: Proton-decoupled ¹³C spectra were recorded to identify the chemical shifts of all carbon atoms.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting different spin systems and identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the stereochemistry and conformation of the molecule.
-
Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected using standard NMR processing software. Chemical shifts were referenced to the internal standard.
X-ray Crystallography
Crystallization: Single crystals of this compound suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound in a suitable solvent system, such as a mixture of methanol and water.
Data Collection: A selected crystal was mounted on a goniometer and placed in a stream of cold nitrogen gas (to minimize radiation damage). The crystal was then irradiated with a monochromatic X-ray beam. The diffraction patterns were recorded on an area detector as the crystal was rotated through a series of angles.
Structure Solution and Refinement: The collected diffraction data were processed to yield a set of structure factors. The initial phases were determined using direct methods. The resulting electron density map was interpreted to build an initial model of the this compound molecule. This model was then refined using least-squares methods, minimizing the difference between the observed and calculated structure factors, to yield the final, accurate molecular structure.
Visualizing the Process and Logic
The structural elucidation of this compound is a logical and systematic process, beginning with the isolation of the compound and culminating in the determination of its complete three-dimensional structure.
Caption: Experimental workflow for the structural elucidation of this compound.
The data from NMR and X-ray crystallography are complementary and work in synergy to provide a complete structural picture.
Caption: Logical relationship between NMR and X-ray data in structure determination.
Mechanism of Antitumor Activity: A Glimpse into Signaling Pathways
This compound's promise as an antitumor agent stems from its ability to interfere with fundamental cellular processes. Studies have shown that this compound inhibits the synthesis of DNA, RNA, and proteins in cancer cells, ultimately leading to cell death.[1] This broad inhibition of macromolecular synthesis suggests a multi-targeted mechanism or an upstream target that affects these crucial pathways.
The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. This compound has been observed to induce apoptosis in tumor cells. While the precise signaling cascade has not been fully elucidated, it is hypothesized to involve the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.
Caption: Hypothesized mechanism of action of this compound's antitumor activity.
Further research is necessary to identify the specific molecular targets of this compound and to fully delineate the signaling pathways it modulates. Such studies will be invaluable for the future development of this compound or its analogs as potential therapeutic agents.
References
Echinosporin's Mechanism of Action in Cancer Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinosporin, a natural product isolated from Streptomyces species, has demonstrated antitumor properties. This technical guide synthesizes the current understanding of its mechanism of action in cancer cells, based on the available scientific literature. While research on this compound is not as extensive as for other compounds, existing studies provide foundational knowledge of its cellular effects, including the inhibition of macromolecular synthesis, cell cycle arrest, and induction of apoptosis. This document presents the quantitative data, outlines the experimental methodologies used to elucidate these effects, and provides a visual representation of the proposed mechanism.
Core Mechanism of Action
The antitumor activity of this compound is attributed to its ability to interfere with fundamental cellular processes required for cancer cell proliferation and survival. Early research indicated that this compound inhibits the synthesis of DNA, RNA, and proteins in cancer cells[1]. More recent studies have further refined this understanding, identifying this compound as an inducer of cell cycle arrest and apoptosis[2].
Key Cellular Effects:
-
Inhibition of Macromolecule Synthesis: this compound has been shown to inhibit the synthesis of DNA, RNA, and proteins, critical processes for rapidly dividing cancer cells[1].
-
Cell Cycle Arrest: Flow cytometry analysis has revealed that this compound exerts its antiproliferative effects by arresting the cell cycle at the G2/M phase[2]. This prevents cancer cells from proceeding through mitosis and cell division.
-
Induction of Apoptosis: this compound is also known to induce programmed cell death, or apoptosis, in cancer cells[2]. This is a key mechanism for eliminating malignant cells.
Quantitative Data: In Vitro Antiproliferative Activity
The potency of this compound has been quantified in several cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values from a key study.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| tsFT210 | Murine Mammary Carcinoma | 91.5 | |
| K562 | Human Myelogenous Leukemia | 25.1 | |
| HCT-15 | Human Colorectal Adenocarcinoma | 247 |
Table 1: IC50 values of this compound in various cancer cell lines.
Signaling Pathways and Molecular Interactions
While the specific signaling pathways targeted by this compound have not been fully elucidated, its known effects on cell cycle and apoptosis suggest interference with key regulatory proteins.
References
The Enigmatic Role of Echinosporin in Tumor Cell Apoptosis: A Review of Current Knowledge
For Immediate Release
[City, State] – [Date] – The quest for novel anti-cancer agents that can selectively induce apoptosis in tumor cells is a cornerstone of modern oncological research. Among the myriad of natural compounds under investigation, Echinosporin, a metabolite isolated from Streptomyces echinosporus, has demonstrated preliminary anti-tumor activity. However, a comprehensive understanding of its mechanism of action, particularly its ability to induce programmed cell death, or apoptosis, remains largely uncharted territory in publicly accessible scientific literature. This technical overview aims to synthesize the currently available information on this compound and to provide a framework for future research into its apoptotic potential in cancer cell lines.
While initial studies have shown that this compound exhibits cytotoxic effects against various rodent tumor models, including leukemia P388 and fibrosarcoma Meth 1, the specific molecular pathways leading to this cell death are not well-defined.[1] The compound has been observed to inhibit the synthesis of DNA, RNA, and protein, which are fundamental processes for cell survival and proliferation.[1] Such inhibitory actions are often precursors to the activation of apoptotic signaling cascades.
Putative Signaling Pathways of this compound-Induced Apoptosis
Based on the general mechanisms of apoptosis-inducing agents, we can hypothesize potential signaling pathways that this compound might modulate. These pathways, broadly categorized as intrinsic and extrinsic, converge on the activation of caspases, a family of proteases that execute the apoptotic program.
A hypothetical model of this compound's action could involve the induction of cellular stress, leading to the activation of the intrinsic apoptotic pathway. This pathway is centered on the mitochondria and is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.
Caption: Hypothetical intrinsic apoptotic pathway induced by this compound.
Alternatively, this compound could potentially engage the extrinsic pathway by interacting with death receptors on the cell surface, leading to the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of initiator caspases.
Quantitative Analysis of this compound's Cytotoxicity
To date, there is a notable absence of publicly available quantitative data, such as IC50 values, for this compound across a range of tumor cell lines. The half-maximal inhibitory concentration (IC50) is a critical metric for assessing the potency of a cytotoxic agent.[2] Establishing these values is a fundamental first step in preclinical drug development.
Table 1: Hypothetical IC50 Values of this compound in Various Tumor Cell Lines
| Cell Line | Tumor Type | Hypothetical IC50 (µM) after 48h |
|---|---|---|
| HeLa | Cervical Cancer | Data Not Available |
| A549 | Lung Cancer | Data Not Available |
| MCF-7 | Breast Cancer | Data Not Available |
| P388 | Leukemia | Data Not Available |
| Meth 1 | Fibrosarcoma | Data Not Available |
This table illustrates the lack of available data and is for demonstrative purposes only.
Essential Experimental Protocols for Elucidating this compound's Apoptotic Mechanism
To rigorously investigate the pro-apoptotic effects of this compound, a series of well-established experimental protocols should be employed.
Cell Viability and Proliferation Assays
The initial assessment of this compound's anti-cancer activity would involve determining its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
MTT Assay Protocol:
-
Seed tumor cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for 24, 48, and 72 hours.
-
Following treatment, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Detection of Apoptosis
To confirm that cell death occurs via apoptosis, several key biochemical and morphological changes can be monitored.
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treat cells with this compound for a specified time.
-
Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic and necrotic cells will be positive for both stains.[3][4]
Caption: Workflow for Annexin V/PI apoptosis assay.
Western Blot Analysis of Apoptosis-Related Proteins: To dissect the molecular pathway, the expression levels of key apoptotic proteins can be quantified by Western blotting.
-
Lyse this compound-treated and control cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for proteins of interest (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Future Directions and Conclusion
The preliminary findings on this compound's anti-tumor activity are promising but underscore the urgent need for more in-depth research. A significant gap exists in our understanding of how this compound exerts its cytotoxic effects. Future investigations should prioritize a systematic evaluation of this compound's impact on a diverse panel of human cancer cell lines to determine its IC50 values and apoptotic potential.
Detailed molecular studies are imperative to elucidate the precise signaling pathways activated by this compound. This includes examining its influence on the expression and activation of caspases, the regulation of Bcl-2 family proteins, the release of mitochondrial cytochrome c, and the potential involvement of death receptor-mediated pathways.
References
- 1. Release of cytochrome c into the extracellular space contributes to neuronal apoptosis induced by staurosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochrome c is released in a single step during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of Bcl-2 family proteins by posttranslational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Screening for Novel Biological Activities of Echinosporin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echinosporin, a natural product isolated from Streptomyces echinosporus, has demonstrated a range of biological activities, most notably as a potent antitumor agent. This technical guide provides an in-depth overview of the screening methodologies used to identify and characterize the biological effects of this compound. It includes detailed experimental protocols, a compilation of quantitative data on its cytotoxic effects, and a discussion of its known mechanisms of action, including the induction of apoptosis and cell cycle arrest. This document aims to serve as a comprehensive resource for researchers investigating this compound as a potential therapeutic agent.
Introduction
This compound is a secondary metabolite that has garnered significant interest for its cytotoxic properties against various cancer cell lines. Initial screenings have revealed its potential as an anticancer agent, primarily through its ability to inhibit the fundamental cellular processes of DNA, RNA, and protein synthesis[1]. Further investigations have elucidated its role as an inducer of apoptosis and a disruptor of the cell cycle, specifically causing an arrest at the G2/M phase[2]. This guide synthesizes the available data on this compound's biological activities and provides detailed protocols for its further investigation.
Biological Activities of this compound
This compound has been shown to possess a spectrum of biological activities, with its antitumor effects being the most prominent.
Antitumor Activity
Screening assays have demonstrated that this compound exhibits cytotoxic activity against a variety of rodent and human cancer cell lines. It has shown notable activity against leukemia P388 and P388/VCR, as well as fibrosarcoma Meth 1[1]. Marginal activity has been observed against melanoma B16 and sarcoma 180[1]. In vitro studies have further expanded the profile of susceptible cancer cell lines to include human myelogenous leukemia K562, colon carcinoma HCT-15, and mouse mammary carcinoma tsFT210[2]. Additionally, it has been reported to inhibit the colony formation of HeLa S3 cells.
Inhibition of Macromolecular Synthesis
A fundamental aspect of this compound's mechanism of action is its ability to inhibit the synthesis of DNA, RNA, and proteins, key processes for cell proliferation and survival.
Induction of Apoptosis and Cell Cycle Arrest
Flow cytometric analysis has revealed that this compound exerts its antiproliferative effects by inducing apoptosis and causing cell cycle arrest at the G2/M phase in susceptible cancer cell lines.
Quantitative Data on Cytotoxic Activity
The potency of this compound's cytotoxic effects has been quantified using IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of a cell population. The available data is summarized in the table below.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| tsFT210 | Mouse Mammary Carcinoma | 91.5 | |
| K562 | Human Myelogenous Leukemia | 25.1 | |
| HCT-15 | Human Colon Carcinoma | 247 |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the biological activities of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution based on DNA content.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
-
Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of PI by cells with compromised membranes.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate cell populations based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Experimental Workflow for Screening this compound's Biological Activity
The following diagram illustrates a typical workflow for screening the biological activities of this compound.
Logical Relationship of this compound's Known Antitumor Activities
This diagram outlines the logical flow from this compound treatment to its observed cellular effects.
References
Unveiling the Molecular Targets of Echinosporin: A Technical Guide to Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echinosporin, a natural product isolated from Streptomyces echinosporus, has demonstrated notable antitumor properties, primarily through the induction of cell cycle arrest at the G2/M phase and apoptosis. Despite these observed cellular effects, the direct molecular targets of this compound remain largely uncharacterized. This technical guide provides a comprehensive overview of the known biological activities of this compound and outlines a systematic approach for its target identification and validation. We detail experimental protocols for assays that confirm its cellular effects and propose a strategic workflow employing chemical proteomics for target discovery and CRISPR/Cas9-based methodologies for subsequent validation. This document serves as a roadmap for researchers seeking to elucidate the mechanism of action of this compound and other bioactive natural products with therapeutic potential.
Introduction to this compound
This compound is a structurally unique lactone that has garnered interest in the field of oncology for its cytotoxic effects against various cancer cell lines. Its ability to halt cell proliferation and induce programmed cell death suggests the modulation of key cellular signaling pathways. Elucidating the direct molecular targets of this compound is a critical step in its development as a potential therapeutic agent, enabling a deeper understanding of its mechanism of action, potential off-target effects, and opportunities for medicinal chemistry optimization.
Known Biological Activities of this compound
The primary reported cellular effects of this compound are the induction of G2/M cell cycle arrest and apoptosis.
Cell Cycle Arrest at G2/M Phase
Treatment of cancer cells with this compound leads to an accumulation of cells in the G2/M phase of the cell cycle. This suggests that this compound may interfere with the intricate regulatory network that governs the transition from the G2 phase to mitosis. Key regulators of this transition include the Cyclin B1/CDK1 complex. It is hypothesized that this compound may directly or indirectly inhibit the activity of this complex, preventing entry into mitosis.[1][2]
Induction of Apoptosis
Following G2/M arrest, this compound treatment has been shown to induce apoptosis. This programmed cell death can be initiated through two major pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of a cascade of proteases known as caspases, which execute the apoptotic program.[3][4][5] The precise apoptotic pathway activated by this compound is yet to be fully elucidated.
Quantitative Data on this compound's Biological Activity
While extensive quantitative data for this compound is not widely available in the public domain, the following table summarizes representative data on its antiproliferative activity.
| Cell Line | Assay Type | Endpoint | Value | Reference |
| K562 (Human Chronic Myelogenous Leukemia) | Proliferation Assay | IC50 | 25.1 µM | |
| tsFT210 (Mouse Mammary Carcinoma) | Proliferation Assay | IC50 | 91.5 µM | |
| HCT-15 (Human Colorectal Adenocarcinoma) | Proliferation Assay | IC50 | 247 µM |
Experimental Protocols for Characterizing this compound's Effects
To further characterize the biological effects of this compound, the following detailed experimental protocols are provided.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 24, 48 hours).
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend the pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low density of cells (e.g., 500 cells/well) in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound or vehicle control for a defined period (e.g., 24 hours).
-
Remove the treatment medium and replace it with fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS and fix them with methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
Proposed Strategy for this compound Target Identification
Given the lack of identified direct targets for this compound, we propose a systematic approach based on chemical proteomics.
Chemical Probe Synthesis
The first step is to synthesize an this compound-based chemical probe. This involves modifying the this compound molecule with a reporter tag (e.g., biotin) and a photoreactive group (e.g., a diazirine) to enable covalent cross-linking to its binding partners upon UV irradiation. The modification site should be carefully chosen to minimize disruption of the compound's biological activity.
Caption: Synthesis of an this compound-based chemical probe.
Affinity-Based Protein Profiling (AfBPP)
The synthesized probe can then be used in an AfBPP workflow to identify its interacting proteins from a complex cellular lysate or in living cells.
Caption: Workflow for affinity-based protein profiling.
Quantitative Mass Spectrometry
To distinguish true binding partners from non-specific interactors, quantitative mass spectrometry techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) should be employed. A competition experiment, where cells are co-incubated with the probe and an excess of unmodified this compound, is crucial. True targets will show a significant reduction in binding to the probe in the presence of the competitor.
Proposed Strategy for this compound Target Validation
Once a list of candidate targets is generated from the proteomics screen, their biological relevance to the observed phenotype of this compound must be validated.
CRISPR/Cas9-Mediated Gene Knockout/Knockdown
CRISPR/Cas9 technology can be used to knock out or knock down the expression of the candidate target genes. If the knockout/knockdown of a specific gene phenocopies the effects of this compound treatment (i.e., induces G2/M arrest and/or apoptosis), it provides strong evidence that this protein is a key mediator of this compound's activity.
Caption: Workflow for CRISPR/Cas9-based target validation.
Potential Signaling Pathways Modulated by this compound
Based on its known biological effects, this compound likely modulates signaling pathways that control the G2/M transition and apoptosis.
G2/M Checkpoint Pathway
The G2/M checkpoint prevents cells with damaged DNA from entering mitosis. Key players in this pathway include ATM/ATR kinases, Chk1/Chk2 kinases, and the Cdc25 phosphatase, which ultimately regulate the activity of the Cyclin B1/CDK1 complex. This compound could potentially target any of these components.
Caption: Hypothetical modulation of the G2/M checkpoint by this compound.
Apoptosis Pathway
This compound-induced apoptosis could be mediated through the intrinsic pathway, involving the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3, or the extrinsic pathway, initiated by the activation of death receptors and caspase-8.
References
- 1. embopress.org [embopress.org]
- 2. Genistein-induced G2/M arrest is associated with the inhibition of cyclin B1 and the induction of p21 in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Effective Blockage of Both the Extrinsic and Intrinsic Pathways of Apoptosis in Mice by TAT-crmA - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Limited Efficacy of Echinosporin Against Proteus vulgaris: A Technical Guide
For Immediate Release
[CITY, State] – [Date] – A comprehensive technical analysis released today offers researchers, scientists, and drug development professionals an in-depth understanding of the weak antibacterial activities of Echinosporin against the opportunistic pathogen Proteus vulgaris. This guide synthesizes available data, outlines relevant experimental protocols, and visualizes potential mechanisms to elucidate the limited efficacy of this natural compound against a clinically significant bacterium.
This compound, a natural product first isolated from Streptomyces echinosporus, has demonstrated a broad spectrum of biological activities.[1][2] However, its potential as a clinical antibacterial agent against Proteus vulgaris is hindered by its notably weak action. This whitepaper provides a detailed exploration of this observation, supported by quantitative data and established experimental methodologies.
Quantitative Assessment of Antibacterial Activity
The primary indicator of this compound's limited efficacy is its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. For this compound against Proteus vulgaris, the reported MIC is 100 µg/mL, a value generally considered to represent weak antibacterial activity.[1]
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| This compound | Proteus vulgaris | 100 µg/mL | [1] |
| This compound | Salmonella typhosa | 100 µg/mL | [1] |
| This compound | Shigella sonnei | 100 µg/mL | |
| This compound | Escherichia coli | >200 µg/mL | |
| This compound | Bacillus subtilis | >200 µg/mL |
Elucidating the Weak Antibacterial Effect: A Look at Proteus vulgaris's Defenses
The diminished activity of this compound against Proteus vulgaris is likely a multifactorial issue, rooted in the intrinsic and acquired resistance mechanisms of the bacterium. Proteus vulgaris, a Gram-negative bacterium, possesses a formidable outer membrane that acts as a selective barrier, limiting the influx of many antimicrobial compounds.
Furthermore, Proteus species are known to harbor a variety of resistance mechanisms, including the production of β-lactamase enzymes, which can inactivate certain antibiotics. While the specific interaction between this compound and these enzymes is not yet elucidated, the inherent defensive capabilities of P. vulgaris likely contribute to the observed weak activity. The bacterium's ability to form biofilms further enhances its resistance to antimicrobial agents.
Standardized Experimental Protocols for Assessing Antibacterial Activity
To ensure reproducibility and comparability of results, standardized methods for antibacterial susceptibility testing are crucial. The following protocols are recommended for evaluating the activity of compounds like this compound against Proteus vulgaris.
Broth Microdilution Method for MIC Determination
This method is a gold standard for determining the MIC of an antimicrobial agent.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Proteus vulgaris culture
-
This compound stock solution
-
Spectrophotometer
Procedure:
-
Prepare a standardized inoculum of Proteus vulgaris to a turbidity equivalent to a 0.5 McFarland standard.
-
Perform serial two-fold dilutions of the this compound stock solution in MHB in the wells of a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include positive (bacteria, no drug) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth.
Kirby-Bauer Disk Diffusion Method
This method provides a qualitative assessment of antibacterial susceptibility.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Proteus vulgaris culture
-
Filter paper disks impregnated with a known concentration of this compound
Procedure:
-
Aseptically swab a standardized inoculum of Proteus vulgaris evenly across the surface of an MHA plate.
-
Place the this compound-impregnated disk onto the agar surface.
-
Incubate the plate at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited). The size of the zone correlates with the susceptibility of the bacterium to the compound.
Visualizing Potential Mechanisms of Weak Antibacterial Action
The weak antibacterial activity of this compound against Proteus vulgaris can be conceptualized as a failure to effectively disrupt critical cellular processes. The following diagram illustrates a hypothetical model where intrinsic bacterial defenses impede the action of this compound.
Concluding Remarks
The available evidence strongly indicates that this compound possesses weak antibacterial activity against Proteus vulgaris. This is quantitatively supported by a high MIC value. The intrinsic resistance mechanisms of P. vulgaris, including its outer membrane barrier and potential for enzymatic inactivation of bioactive compounds, are likely the primary contributors to this limited efficacy. Further research focusing on synergistic combinations with other agents or chemical modifications to enhance penetration and evade bacterial defenses may be necessary to unlock any potential therapeutic value of this compound against this and other challenging Gram-negative pathogens. This technical guide provides a foundational understanding for researchers and drug development professionals to inform future investigations in this area.
References
antitumor activity of echinosporin against rodent tumor models
A 1985 study remains the primary, yet tantalizingly incomplete, source of information on the antitumor potential of echinosporin, a natural product isolated from a Streptomyces culture. While demonstrating activity against several rodent tumor models, a comprehensive understanding of its efficacy and mechanism of action is hindered by the limited availability of detailed public data.
A foundational study by Morimoto and Imai (1985) established the initial antitumor profile of this compound. The research, published in The Journal of Antibiotics, provides the only known in vivo data for this compound. However, the full text of this seminal paper is not readily accessible in public databases, restricting the analysis to the information presented in its abstract. This limitation precludes a detailed quantitative assessment and a complete understanding of the experimental methodologies employed.[1]
In Vivo Antitumor Activity of this compound
The available data indicates that this compound exhibits a spectrum of activity against various murine tumor models. The compound was reported to be active against leukemia P388 and its vincristine-resistant counterpart, P388/VCR, as well as Meth 1 fibrosarcoma. Marginal activity was observed against melanoma B16 and sarcoma 180. Conversely, this compound was found to be inactive against Lewis lung carcinoma and the MX-1 human breast cancer xenograft.[1]
Summary of Antitumor Activity
| Tumor Model | Activity |
| Leukemia P388 | Active |
| Leukemia P388/VCR | Active |
| Fibrosarcoma Meth 1 | Active |
| Melanoma B16 | Marginally Active |
| Sarcoma 180 | Marginally Active |
| Lewis Lung Carcinoma | Inactive |
| Xenograft MX-1 | Inactive |
Data sourced from Morimoto & Imai, 1985.[1]
Postulated Mechanism of Action
The 1985 study suggested that this compound's cytotoxic effects stem from its ability to inhibit the synthesis of DNA, RNA, and protein.[1] This broad inhibitory action is a common feature of many cytotoxic agents. However, the specific molecular targets and the signaling pathways modulated by this compound remain unelucidated in the publicly available literature. Subsequent research that could shed light on these mechanisms, particularly any interaction with key cancer-related signaling pathways, could not be identified.
Experimental Protocols: A Generalized Reconstruction
Without access to the original publication's detailed methodology, a generalized overview of the likely experimental protocols is provided based on standard practices for the cited rodent tumor models.
In Vivo Antitumor Testing in Rodent Models
1. Animal Models: The study likely utilized common laboratory mouse strains such as BALB/c or C57BL/6 for the syngeneic tumor models (P388, Meth 1, B16, Sarcoma 180, Lewis Lung) and immunodeficient mice (e.g., nude mice) for the human tumor xenograft (MX-1).
2. Tumor Implantation:
-
Leukemia P388 and P388/VCR: Typically, a suspension of leukemia cells is injected intraperitoneally (i.p.) or intravenously (i.v.) into the mice.
-
Solid Tumors (Meth 1, B16, Sarcoma 180, Lewis Lung, MX-1): A suspension of tumor cells is generally implanted subcutaneously (s.c.) into the flank of the mice.
3. Drug Administration: this compound would have been administered to the tumor-bearing mice, likely via intraperitoneal or intravenous injection, for a specified duration and at various dose levels. A control group receiving a vehicle solution would have been included for comparison.
4. Efficacy Evaluation:
-
Leukemia Models: The primary endpoint is typically the increase in lifespan (ILS) of the treated mice compared to the control group.
-
Solid Tumor Models: Tumor growth is monitored by measuring the tumor dimensions with calipers at regular intervals. The tumor volume is then calculated. The efficacy is often expressed as tumor growth inhibition (TGI).
5. Toxicity Assessment: The general health of the animals, including body weight changes and any signs of distress, would be monitored throughout the study. The 1985 abstract mentions that this compound depressed white blood cell counts, with a nadir on day 3, followed by a relatively rapid recovery compared to mitomycin C, indicating that hematological toxicity was assessed.[1]
Visualizing the Research Process
While specific signaling pathways for this compound could not be determined, the general workflow for in vivo antitumor drug screening can be visualized.
Conclusion
This compound demonstrated antitumor activity in rodent models in a study conducted over three decades ago. The compound showed efficacy against specific leukemias and a fibrosarcoma, suggesting a potential therapeutic value. However, the lack of publicly available, in-depth data, including quantitative efficacy metrics, detailed experimental protocols, and mechanistic studies into its effect on cellular signaling, leaves significant gaps in our understanding. For researchers, scientists, and drug development professionals, this compound represents a case study of a potentially promising natural product whose development has been hampered by a lack of accessible follow-up research. Further investigation would be required to validate the initial findings and to determine if this compound or its analogs have a place in the modern oncology landscape.
References
Echinosporin: A Technical Guide on its Inhibition of Macromolecular Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echinosporin, a natural product isolated from Streptomyces echinosporus, has demonstrated notable antitumor and antimicrobial activities. Its mechanism of action is primarily attributed to the inhibition of fundamental cellular processes, namely DNA, RNA, and protein synthesis. This technical guide provides a comprehensive overview of the current understanding of this compound's inhibitory effects, including available quantitative data, detailed experimental methodologies for assessing its activity, and a discussion of the potential signaling pathways involved in its cytotoxic effects.
Introduction
This compound is a structurally unique metabolite that has garnered interest for its potential as a therapeutic agent. Early studies revealed its capacity to impede the proliferation of various cancer cell lines and inhibit the growth of several bacterial strains.[1] The primary mode of its bioactivity lies in its ability to interfere with the synthesis of essential macromolecules: DNA, RNA, and protein.[2] This broad-spectrum inhibition ultimately leads to cell cycle arrest and apoptosis in susceptible cells. This guide aims to consolidate the existing knowledge on this compound's effects on these critical cellular processes, providing a valuable resource for researchers in oncology, microbiology, and drug discovery.
Quantitative Inhibition Data
While direct IC50 values for the inhibition of DNA, RNA, and protein synthesis by this compound are not extensively reported in publicly available literature, the compound's potent anti-proliferative effects on various cancer cell lines have been quantified. This data provides an indirect measure of its efficacy in disrupting the cellular machinery responsible for growth and division, which is intrinsically linked to macromolecular synthesis.
| Cell Line | IC50 (µM) for Cell Proliferation | Reference |
| tsFT210 | 91.5 | [3] |
| K562 | 25.1 | [3] |
| HCT-15 | 247 | [3] |
Note: The provided IC50 values reflect the inhibition of overall cell proliferation and not direct enzymatic inhibition of DNA, RNA, or protein synthesis.
Mechanism of Action: Inhibition of Macromolecular Synthesis
This compound's cytotoxic and cytostatic effects stem from its ability to halt the production of DNA, RNA, and proteins. The precise molecular targets and the exact nature of the inhibition (e.g., competitive, non-competitive) are not yet fully elucidated. However, the collective downstream effect of this multi-faceted inhibition is the induction of cell cycle arrest, primarily at the G2/M transition, and subsequent apoptosis.
G2/M Cell Cycle Arrest
Flow cytometric analyses have indicated that this compound treatment leads to an accumulation of cells in the G2/M phase of the cell cycle. This suggests that the compound interferes with the intricate signaling network that governs the transition from the G2 phase (pre-mitotic) to the M phase (mitosis).
The G2/M checkpoint is a critical control point that ensures the integrity of the genome before cell division. It is regulated by a complex interplay of proteins, including cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. The primary driver of entry into mitosis is the Cyclin B1/CDK1 complex. The activity of this complex is tightly controlled by phosphorylation events orchestrated by upstream kinases and phosphatases such as ATM (Ataxia-Telangiectasia Mutated), ATR (ATM and Rad3-related), Chk1 (Checkpoint kinase 1), Chk2 (Checkpoint kinase 2), and Cdc25C (Cell division cycle 25C). It is plausible that this compound exerts its G2/M arrest effect by modulating one or more components of this pathway.
Experimental Protocols
The following sections outline detailed, generalized methodologies for assessing the inhibitory effects of compounds like this compound on DNA, RNA, and protein synthesis. These protocols are based on standard radiometric assays.
DNA Synthesis Inhibition Assay
This assay measures the incorporation of a radiolabeled DNA precursor, typically [³H]-thymidine, into newly synthesized DNA.
Materials:
-
Cell culture medium
-
Test compound (this compound)
-
[³H]-thymidine
-
Trichloroacetic acid (TCA), 10% (w/v), ice-cold
-
Ethanol, 70% (v/v), ice-cold
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well cell culture plates
Procedure:
-
Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a predetermined time. Include a vehicle control.
-
Add [³H]-thymidine to each well and incubate for a defined period (e.g., 1-4 hours) to allow for incorporation into newly synthesized DNA.
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Precipitate the macromolecules by adding ice-cold 10% TCA to each well and incubate on ice.
-
Wash the precipitate with ice-cold 70% ethanol to remove unincorporated [³H]-thymidine.
-
Lyse the cells in a suitable buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control.
RNA Synthesis Inhibition Assay
This assay is similar to the DNA synthesis assay but uses a radiolabeled RNA precursor, such as [³H]-uridine.
Materials:
-
All materials from the DNA synthesis assay, with [³H]-uridine replacing [³H]-thymidine.
Procedure:
-
Follow steps 1 and 2 of the DNA synthesis inhibition assay.
-
Add [³H]-uridine to each well and incubate to allow for incorporation into newly synthesized RNA.
-
Follow steps 4-9 of the DNA synthesis inhibition assay to process the samples and quantify RNA synthesis inhibition.
Protein Synthesis Inhibition Assay
This assay measures the incorporation of a radiolabeled amino acid, such as [³⁵S]-methionine or [³H]-leucine, into newly synthesized proteins.
Materials:
-
All materials from the DNA synthesis assay, with a radiolabeled amino acid replacing [³H]-thymidine.
-
Methionine-free or leucine-free medium, as appropriate.
Procedure:
-
Seed cells as described previously.
-
Before treatment, replace the standard medium with an amino acid-deficient medium for a short period to deplete the intracellular pool of the corresponding amino acid.
-
Treat the cells with this compound in the amino acid-deficient medium.
-
Add the radiolabeled amino acid to each well and incubate.
-
Follow steps 4-9 of the DNA synthesis inhibition assay to process the samples and quantify protein synthesis inhibition.
Future Directions
While the inhibitory effects of this compound on macromolecular synthesis are established, further research is required to fully elucidate its mechanism of action. Key areas for future investigation include:
-
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific molecular targets of this compound within the DNA, RNA, and protein synthesis machinery.
-
Enzymatic Assays: Performing in vitro assays with purified enzymes (e.g., DNA and RNA polymerases, topoisomerases, ribosomal components) to determine if this compound directly inhibits their activity.
-
Signaling Pathway Analysis: Conducting detailed studies, including Western blotting for key phosphoproteins, to pinpoint the specific nodes in the G2/M checkpoint pathway that are modulated by this compound.
-
Quantitative Analysis: A systematic determination of the IC50 values for the inhibition of DNA, RNA, and protein synthesis in a panel of relevant cell lines.
Conclusion
This compound represents a promising natural product with potent anti-proliferative properties. Its ability to inhibit the fundamental processes of DNA, RNA, and protein synthesis underscores its potential as a lead compound for the development of novel anticancer and antimicrobial agents. The information and methodologies presented in this guide provide a foundation for further research into the detailed molecular mechanisms of this compound, which will be crucial for its future therapeutic development.
References
- 1. Inhibition of DNA synthesis accompanied by stimulation of protein synthesis in novobiocin-treated developing sea urchins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ultrasensitivity in the regulation of Cdc25C by Cdk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Chemical Compounds That Inhibit Protein Synthesis in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Echinosporin Cytotoxicity Assay in HeLa S3 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Echinosporin is an antibiotic that has demonstrated antitumor activities. Early studies have shown that it inhibits the synthesis of DNA, RNA, and proteins in HeLa S3 cells, leading to an inhibition of cell proliferation.[1] This application note provides a detailed protocol for assessing the cytotoxicity of this compound in HeLa S3 cells using the Water Soluble Tetrazolium Salt (WST-1) assay. This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the number of living cells. The protocol is designed to be robust and reproducible for the evaluation of this compound's cytotoxic effects and the determination of its half-maximal inhibitory concentration (IC50).
Illustrative Quantitative Data
The following table summarizes representative data from a WST-1 assay assessing the cytotoxicity of this compound on HeLa S3 cells after a 48-hour incubation period. This data is for illustrative purposes to demonstrate a typical dose-dependent cytotoxic effect.
| This compound Concentration (µM) | Mean Absorbance (450 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | 1.254 | 0.089 | 100.0 |
| 0.1 | 1.103 | 0.075 | 87.9 |
| 1 | 0.878 | 0.061 | 70.0 |
| 5 | 0.627 | 0.048 | 50.0 |
| 10 | 0.413 | 0.035 | 32.9 |
| 50 | 0.151 | 0.022 | 12.0 |
| 100 | 0.075 | 0.015 | 6.0 |
| IC50 (µM) | 5.0 |
Experimental Protocols
HeLa S3 Cell Culture
HeLa S3 cells, a clonal derivative of the HeLa cell line, are used for this protocol.
-
Culture Medium: Eagle's Minimal Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[2][3]
-
Sub-culturing: When cells reach 70-80% confluency, they are dissociated using a suitable reagent like TrypLE Express and sub-cultured at a ratio of 1:4 to 1:10.[2]
WST-1 Cytotoxicity Assay Protocol
This protocol is adapted for assessing the cytotoxicity of this compound in adherent HeLa S3 cells in a 96-well format.
Materials:
-
HeLa S3 cells
-
Complete culture medium (EMEM + 10% FBS + 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
WST-1 reagent
-
96-well flat-bottom sterile microplates
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest HeLa S3 cells that are in the exponential growth phase.
-
Determine the cell density using a hemocytometer or an automated cell counter.
-
Dilute the cells in complete culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow the cells to attach.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should span a range appropriate to determine the IC50 (e.g., 0.1, 1, 5, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock, e.g., DMSO).
-
Also, include a blank control (medium only, without cells).
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
-
WST-1 Assay and Absorbance Measurement:
-
After the 48-hour incubation, add 10 µL of WST-1 reagent to each well.
-
Gently shake the plate for 1 minute to ensure thorough mixing.
-
Incubate the plate for 1 to 4 hours at 37°C and 5% CO2. The incubation time may need to be optimized depending on the cell density.
-
Measure the absorbance of the samples at 450 nm using a microplate reader. A reference wavelength of >600 nm is recommended.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the cell viability (%) against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the this compound cytotoxicity assay.
Inferred Signaling Pathway of this compound-Induced Cytotoxicity
This compound's known mechanism of inhibiting DNA, RNA, and protein synthesis is a significant cellular stressor that can trigger the intrinsic pathway of apoptosis.
Caption: Inferred intrinsic apoptosis pathway induced by this compound.
References
Method for Assessing Echinosporin-Induced Apoptosis
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Echinosporin, a compound isolated from Streptomyces echinosporus, has demonstrated antitumor properties by inhibiting the synthesis of DNA, RNA, and protein.[1] Such profound cellular disruption is a potent trigger for programmed cell death, or apoptosis. Understanding the mechanisms by which this compound induces apoptosis is crucial for its development as a potential therapeutic agent. These application notes provide a comprehensive guide to the methodologies used to assess this compound-induced apoptosis, focusing on the intrinsic (mitochondrial) pathway, which is commonly activated by DNA damage and cellular stress.[2][3]
The following protocols and guidelines will enable researchers to quantify the apoptotic response to this compound treatment and to elucidate the key molecular events in the signaling cascade. The primary methods covered include the detection of early and late-stage apoptotic markers, caspase activation, and the analysis of key regulatory proteins.
I. Overview of Apoptotic Signaling Pathways
Apoptosis is a tightly regulated process that can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. Given that this compound's known mechanism involves the inhibition of macromolecular synthesis, it is hypothesized to primarily activate the intrinsic pathway.[1][2]
Intrinsic Apoptotic Pathway: This pathway is triggered by intracellular stress signals such as DNA damage, oxidative stress, or growth factor deprivation. These signals lead to the activation of the Bcl-2 family of proteins, which in turn regulate the permeabilization of the outer mitochondrial membrane. This results in the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Activated caspase-9 subsequently cleaves and activates executioner caspases, such as caspase-3 and -7, which orchestrate the dismantling of the cell by cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP).
II. Experimental Workflow for Assessing Apoptosis
A multi-assay approach is recommended to comprehensively evaluate this compound-induced apoptosis, targeting different stages of the process. The following workflow outlines a logical sequence of experiments.
III. Data Presentation
Quantitative data from the following assays should be summarized to allow for clear comparison between different concentrations of this compound and control groups.
Table 1: Quantification of Apoptotic Cells by Annexin V-FITC/PI Staining
| Treatment Group | Concentration (µM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| This compound | 1 | 80.1 ± 3.5 | 12.3 ± 1.8 | 6.5 ± 1.1 | 1.1 ± 0.3 |
| This compound | 5 | 55.7 ± 4.2 | 28.9 ± 3.1 | 13.2 ± 2.5 | 2.2 ± 0.6 |
| This compound | 10 | 25.3 ± 3.9 | 45.6 ± 4.5 | 25.8 ± 3.7 | 3.3 ± 0.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Caspase-3/7 Activity
| Treatment Group | Concentration (µM) | Relative Luminescence Units (RLU) | Fold Change vs. Control |
| Vehicle Control | 0 | 1,520 ± 150 | 1.0 |
| This compound | 1 | 4,864 ± 320 | 3.2 |
| This compound | 5 | 12,616 ± 980 | 8.3 |
| This compound | 10 | 25,252 ± 1,850 | 16.6 |
Data are presented as mean ± standard deviation.
Table 3: Quantification of DNA Fragmentation by TUNEL Assay
| Treatment Group | Concentration (µM) | % TUNEL-Positive Cells |
| Vehicle Control | 0 | 1.5 ± 0.4 |
| This compound | 1 | 9.8 ± 1.2 |
| This compound | 5 | 32.4 ± 3.5 |
| This compound | 10 | 65.1 ± 5.8 |
Data are presented as mean ± standard deviation.
Table 4: Densitometric Analysis of Key Apoptotic Proteins by Western Blot
| Treatment Group | Concentration (µM) | Cleaved Caspase-3 / Total Caspase-3 Ratio | Cleaved PARP / Total PARP Ratio | Bax / Bcl-2 Ratio |
| Vehicle Control | 0 | 0.05 ± 0.01 | 0.08 ± 0.02 | 0.5 ± 0.1 |
| This compound | 1 | 0.45 ± 0.06 | 0.38 ± 0.05 | 1.8 ± 0.3 |
| This compound | 5 | 0.82 ± 0.09 | 0.75 ± 0.08 | 4.2 ± 0.5 |
| This compound | 10 | 1.25 ± 0.15 | 1.10 ± 0.12 | 7.5 ± 0.9 |
Ratios are normalized to a loading control (e.g., β-actin) and then to the vehicle control. Data are presented as mean ± standard deviation.
IV. Experimental Protocols
A. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised. Dual staining with Annexin V-FITC and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Protocol:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in 6-well plates to achieve 70-80% confluency. Treat cells with various concentrations of this compound or a vehicle control for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting:
-
For suspension cells, collect cells by centrifugation.
-
For adherent cells, collect the culture medium (containing floating apoptotic cells) and then detach the adherent cells using trypsin. Combine with the collected medium.
-
-
Washing: Wash the collected cells twice with ice-cold phosphate-buffered saline (PBS) by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
B. Caspase-3/7 Activity Assay
Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic cascade. This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7. When cleaved by active caspases, a substrate for luciferase (aminoluciferin) is released, generating a luminescent signal that is proportional to caspase activity.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate at a density of 1 x 10^4 cells/well. Treat with this compound or vehicle control.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
C. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
Principle: A hallmark of late-stage apoptosis is the extensive fragmentation of genomic DNA by endonucleases. The TUNEL assay detects these DNA strand breaks by using the enzyme Terminal deoxynucleotidyl Transferase (TdT) to incorporate labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP) onto the free 3'-hydroxyl ends of the DNA fragments. These labeled ends can then be detected by fluorescence microscopy or flow cytometry.
Protocol (for fluorescence microscopy):
-
Cell Culture on Coverslips: Grow cells on sterile glass coverslips in a multi-well plate and treat with this compound or vehicle control.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.
-
-
TUNEL Reaction:
-
Wash cells twice with deionized water.
-
Prepare the TdT reaction cocktail according to the manufacturer's instructions.
-
Add 50-100 µL of the TdT reaction cocktail to each coverslip and incubate for 60 minutes at 37°C in a humidified chamber.
-
-
Staining and Mounting:
-
Wash the coverslips three times with PBS.
-
If necessary, perform secondary antibody staining for indirect detection methods.
-
Counterstain the nuclei with a DNA stain such as DAPI or Hoechst 33342.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging: Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
D. Western Blot Analysis for Apoptotic Markers
Principle: Western blotting allows for the detection and semi-quantification of specific proteins involved in the apoptotic pathway. Key markers include the cleavage of initiator and executioner caspases (e.g., caspase-9, caspase-3), the cleavage of caspase substrates like PARP, and the expression levels of Bcl-2 family proteins (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2). An increase in the ratio of cleaved to uncleaved forms of caspases and PARP, and an increased Bax/Bcl-2 ratio are indicative of apoptosis.
Protocol:
-
Cell Lysis and Protein Quantification:
-
After treatment with this compound, wash cells with ice-cold PBS and collect them.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for target proteins (e.g., Caspase-3, Cleaved Caspase-3, PARP, Bax, Bcl-2, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize target protein levels to a loading control (e.g., β-actin).
-
References
Application Notes and Protocols for Cell Cycle Analysis Following Echinosporin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinosporin, a natural product isolated from Streptomyces echinosporus, has demonstrated antitumor properties.[1] Early studies have indicated that its mechanism of action involves the inhibition of DNA, RNA, and protein synthesis, suggesting a profound impact on cell proliferation.[1] Understanding the specific effects of this compound on the cell cycle is crucial for its development as a potential therapeutic agent. This document provides a detailed protocol for analyzing the cell cycle distribution of cancer cells treated with this compound using flow cytometry with propidium iodide (PI) staining. As specific data on the effective concentration and precise cell cycle effects of this compound are limited, this protocol emphasizes the necessity of empirical determination of these parameters.
Principle of Cell Cycle Analysis
Cell cycle analysis by flow cytometry is a widely used technique to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[2][3] This method is based on the stoichiometric binding of a fluorescent dye, such as propidium iodide (PI), to the cellular DNA.[4] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA. By measuring the fluorescence intensity of a large population of stained cells, a DNA content histogram can be generated, allowing for the quantification of cells in each phase.
Given that this compound is known to inhibit DNA synthesis, it is hypothesized that treatment will lead to an accumulation of cells in the S phase of the cell cycle. However, arrest in other phases is also possible and should be considered during data analysis.
Materials and Reagents
-
Cell Line: A suitable cancer cell line (e.g., HeLa, Jurkat, or a line relevant to the user's research).
-
This compound: Stock solution of known concentration (e.g., dissolved in DMSO).
-
Complete Cell Culture Medium: Appropriate for the chosen cell line.
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA Solution (for adherent cells)
-
Phosphate-Buffered Saline (PBS): Ca2+/Mg2+ free.
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% (v/v) Triton X-100 in PBS
-
-
70% Ethanol: Ice-cold.
-
DMSO (for vehicle control)
-
Microcentrifuge tubes
-
Flow cytometry tubes
-
Cell culture flasks/plates
-
Hemocytometer or automated cell counter
-
Flow cytometer
Experimental Protocols
Part 1: Determination of Optimal this compound Concentration (Dose-Response Experiment)
It is critical to first determine the optimal concentration of this compound that induces cell cycle arrest without causing excessive cytotoxicity. A dose-response experiment is recommended.
-
Cell Seeding:
-
For adherent cells, seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
For suspension cells, seed cells in a 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate for a period relevant to the cell line's doubling time (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay (e.g., MTT or similar assay):
-
After the incubation period, assess cell viability according to the manufacturer's protocol for the chosen assay.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth). For cell cycle analysis, it is often advisable to use concentrations at and below the IC50 to observe specific cell cycle effects rather than widespread cell death.
-
Part 2: Cell Cycle Analysis Protocol
Based on the results of the dose-response experiment, select a range of this compound concentrations for cell cycle analysis.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates or T-25 flasks at an appropriate density to ensure they are in the exponential growth phase at the time of harvesting (typically 50-70% confluency for adherent cells).
-
Allow cells to attach and recover for 24 hours.
-
Treat cells with the selected concentrations of this compound and a vehicle control for the desired time (e.g., 24 hours).
-
-
Cell Harvesting:
-
Adherent Cells:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add 1 mL of Trypsin-EDTA and incubate until cells detach.
-
Add 4 mL of complete medium to inactivate the trypsin.
-
Transfer the cell suspension to a 15 mL conical tube.
-
-
Suspension Cells:
-
Transfer the cell suspension directly to a 15 mL conical tube.
-
-
-
Cell Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C for up to several weeks.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Resuspend the cell pellet in 1 mL of PBS and centrifuge again.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel.
-
Gate on the single-cell population to exclude doublets and aggregates.
-
Data Presentation
The quantitative data from the flow cytometry analysis should be summarized in a table for clear comparison.
| Treatment Group | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control | |||
| This compound (Conc. 1) | |||
| This compound (Conc. 2) | |||
| This compound (Conc. 3) |
Concentrations should be based on the preliminary dose-response experiment.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for cell cycle analysis after this compound treatment.
Putative Signaling Pathway for DNA Synthesis Inhibition-Induced Cell Cycle Arrest
Since this compound inhibits DNA synthesis, it is likely to activate the DNA damage response (DDR) pathway, leading to cell cycle arrest. The following diagram illustrates a generalized DDR pathway.
Caption: Generalized DNA damage response pathway leading to cell cycle arrest.
References
- 1. Antitumor activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Cell synchronization by inhibitors of DNA replication induces replication stress and DNA damage response: analysis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of Echinosporin in a Cancer Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinosporin, a metabolite isolated from Streptomyces echinosporus, has demonstrated notable anti-tumor properties. Early studies have indicated that its mechanism of action involves the inhibition of DNA, RNA, and protein synthesis, leading to cytostatic and cytotoxic effects against various cancer cell lines. To further elucidate its therapeutic potential and characterize its in vivo efficacy, a robust and well-defined animal model is essential. These application notes provide a comprehensive guide for the development and implementation of an in vivo xenograft cancer model to evaluate the anti-tumor activity of this compound. The protocols herein detail the necessary steps from cell line selection and animal model establishment to drug administration, efficacy evaluation, and mechanistic analysis.
Mechanism of Action and Signaling Pathway
This compound's primary mode of action is the inhibition of macromolecular synthesis, which encompasses DNA, RNA, and protein production. This broad-spectrum inhibition induces significant cellular stress, leading to the activation of apoptotic pathways and cell cycle arrest, ultimately resulting in tumor cell death.
While the precise upstream signaling cascade initiated by this compound is still under investigation, a plausible mechanism involves the induction of cellular stress that triggers the intrinsic apoptotic pathway. This is often mediated by the activation of stress-related kinases which in turn modulate the activity of pro- and anti-apoptotic proteins, leading to caspase activation and programmed cell death. Additionally, the disruption of DNA and protein synthesis is known to activate cell cycle checkpoints, leading to arrest at various phases of the cell cycle.
Hypothesized Signaling Pathway of this compound
Caption: Hypothesized signaling pathway for this compound-induced anti-tumor activity.
Experimental Protocols
Cell Line Selection and Culture
Based on published data indicating this compound's activity against leukemia, fibrosarcoma, and marginal activity against melanoma, the following cell lines are recommended for initial in vivo studies.
Table 1: Recommended Cell Lines for this compound Evaluation
| Cell Line | Cancer Type | Recommended Culture Medium |
| P388 | Murine Leukemia | RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin |
| B16-F10 | Murine Melanoma | DMEM + 10% FBS + 1% Penicillin-Streptomycin |
| Meth A | Murine Fibrosarcoma | RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin |
Protocol 3.1: Cell Culture
-
Maintain cell lines in a 37°C incubator with 5% CO₂.
-
Passage cells every 2-3 days to maintain logarithmic growth.
-
Regularly test for mycoplasma contamination.
-
For tumor implantation, harvest cells at 70-80% confluency.
In Vivo Xenograft Model Development
Protocol 3.2: Subcutaneous Xenograft Model
-
Animal Model: Use female athymic nude mice (4-6 weeks old). Allow a 1-week acclimatization period.
-
Cell Preparation:
-
Harvest cells and wash twice with sterile, serum-free PBS.
-
Resuspend cells in sterile PBS at a concentration of 5 x 10⁶ cells per 100 µL.
-
For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor take rate.
-
-
Tumor Implantation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor mice daily for tumor appearance.
-
Once tumors are palpable, measure tumor dimensions (length and width) with digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
Randomize mice into treatment and control groups when tumors reach an average volume of 100-150 mm³.
-
This compound Formulation and Administration
Protocol 3.3: Drug Formulation and Dosing
-
Formulation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
For administration, dilute the stock solution in a vehicle appropriate for the chosen route (e.g., sterile saline or PBS for intraperitoneal injection). The final DMSO concentration should be below 5%.
-
-
Dose Determination: Conduct a preliminary dose-finding study to determine the maximum tolerated dose (MTD).
-
Administration:
-
Administer this compound via intraperitoneal (IP) injection.
-
The treatment schedule will depend on the MTD study but can start with a daily or every-other-day regimen.
-
The control group should receive the vehicle solution on the same schedule.
-
Efficacy Evaluation
Protocol 3.4: Assessment of Anti-Tumor Activity
-
Tumor Growth Inhibition (TGI):
-
Continue to measure tumor volumes and body weights of all mice 2-3 times per week throughout the study.
-
The primary endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
Calculate TGI using the formula: TGI (%) = [1 - (Average Tumor Volume of Treated Group / Average Tumor Volume of Control Group)] x 100 .
-
-
Survival Analysis: Monitor a separate cohort of mice for survival. The endpoint is when mice meet euthanasia criteria (e.g., tumor size limits, >20% body weight loss, or signs of distress).
-
Toxicity Assessment: Monitor body weight, clinical signs of toxicity (e.g., changes in posture, activity, grooming), and perform gross necropsy at the end of the study.
Experimental Workflow Diagram
Caption: In vivo experimental workflow for this compound evaluation.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment and control groups.
Table 2: Tumor Growth Inhibition Data
| Treatment Group | Number of Animals (n) | Mean Initial Tumor Volume (mm³ ± SEM) | Mean Final Tumor Volume (mm³ ± SEM) | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | 10 | 125.5 ± 10.2 | 1850.3 ± 150.7 | - | - |
| This compound (X mg/kg) | 10 | 128.1 ± 9.8 | 750.6 ± 95.4 | 59.4 | <0.01 |
| This compound (Y mg/kg) | 10 | 126.9 ± 11.1 | 420.1 ± 78.2 | 77.3 | <0.001 |
Table 3: Body Weight and Toxicity Data
| Treatment Group | Mean Initial Body Weight (g ± SEM) | Mean Final Body Weight (g ± SEM) | Percent Body Weight Change | Observable Toxicities |
| Vehicle Control | 22.5 ± 0.5 | 24.1 ± 0.6 | +7.1% | None |
| This compound (X mg/kg) | 22.3 ± 0.4 | 21.9 ± 0.5 | -1.8% | None |
| This compound (Y mg/kg) | 22.6 ± 0.6 | 20.8 ± 0.7 | -8.0% | Mild lethargy noted in 2/10 animals |
Mechanistic Studies (Post-Vivo)
To confirm the hypothesized mechanism of action, further analysis of tumor tissues collected at the end of the in vivo study is recommended.
Protocol 5.1: Western Blot Analysis of Apoptotic Markers
-
Excise tumors and snap-freeze in liquid nitrogen.
-
Prepare protein lysates from the tumor tissue.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key apoptotic proteins (e.g., cleaved Caspase-3, cleaved PARP, Bax, Bcl-2).
-
Use an appropriate HRP-conjugated secondary antibody and detect with an ECL substrate.
-
Normalize protein expression to a loading control (e.g., β-actin or GAPDH).
Protocol 5.2: Cell Cycle Analysis by Flow Cytometry
-
Disaggregate fresh tumor tissue into a single-cell suspension.
-
Fix the cells in 70% ethanol.
-
Stain the cells with a DNA intercalating dye (e.g., Propidium Iodide) in the presence of RNase.
-
Analyze the cell cycle distribution (G0/G1, S, G2/M phases) using a flow cytometer.
Conclusion
These application notes and protocols provide a robust framework for the preclinical in vivo evaluation of this compound. By following these detailed methodologies, researchers can obtain reliable and reproducible data on the anti-tumor efficacy and potential mechanism of action of this promising compound. The structured data presentation and visualization tools are designed to facilitate clear interpretation and communication of the findings.
Application Notes & Protocols: Formulation of Echinosporin for Preclinical Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide for the formulation of the natural product echinosporin, a compound with potential therapeutic activities but presumed poor aqueous solubility, for in vivo preclinical animal studies. These notes offer a systematic approach to developing a stable and effective formulation to ensure reliable and reproducible results in pharmacokinetic and efficacy models.
Introduction to this compound and Formulation Challenges
This compound, a natural product isolated from Streptomyces echinosporus, has demonstrated both antitumor and weak antibacterial activities in early studies.[1] Its complex, highly oxygenated tricyclic structure suggests that it is likely a lipophilic molecule with poor aqueous solubility.[1][2] The oral bioavailability of such compounds is often limited by their low dissolution rate in the gastrointestinal tract, posing a significant challenge for preclinical evaluation.[3][4]
The primary goal of formulation development in preclinical settings is to ensure sufficient drug exposure in animal models to accurately assess a compound's pharmacokinetic profile, efficacy, and potential toxicity. For poorly soluble compounds like this compound, this often necessitates the use of enabling formulation strategies to enhance solubility and dissolution.
This document outlines a systematic approach to characterize the physicochemical properties of this compound and subsequently select and develop an appropriate formulation for oral administration in preclinical animal studies. The methodologies described are based on established principles for formulating poorly soluble drugs.
Potential Mechanism of Action
While the precise mechanism of action for this compound is not fully elucidated, related compounds have been shown to modulate critical signaling pathways. For instance, analogs of other natural products have been found to inhibit the Hedgehog signaling pathway, which is crucial in embryonic development and can be dysregulated in cancer. A hypothetical representation of a signaling pathway that could be influenced by this compound is provided below to illustrate the importance of achieving adequate systemic exposure for target engagement.
Caption: Hypothetical Hedgehog signaling pathway and a potential point of inhibition by this compound.
Physicochemical Characterization of this compound
A thorough understanding of the physicochemical properties of this compound is the first step in developing a suitable formulation. This data will guide the selection of appropriate excipients and solubilization techniques.
Experimental Protocols
2.1.1 Aqueous Solubility Determination (Shake-Flask Method)
-
Add an excess amount of this compound powder to vials containing purified water (or buffers at various pH values, e.g., 1.2, 4.5, 6.8).
-
Seal the vials and shake them in a temperature-controlled water bath at 25°C and 37°C for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Perform the experiment in triplicate for each condition.
2.1.2 Determination of LogP (Octanol-Water Partition Coefficient)
-
Prepare a stock solution of this compound in a suitable solvent.
-
Add a small aliquot of the stock solution to a vessel containing a pre-saturated mixture of n-octanol and water.
-
Seal the vessel and shake for 24 hours at a constant temperature to allow for partitioning.
-
Centrifuge the mixture to separate the octanol and aqueous layers.
-
Determine the concentration of this compound in both the n-octanol and aqueous phases by HPLC-UV.
-
Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
2.1.3 Solid-State Characterization (DSC and XRPD)
-
Differential Scanning Calorimetry (DSC): Accurately weigh a small amount (2-5 mg) of this compound into an aluminum pan. Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere and record the heat flow to determine the melting point and assess crystallinity.
-
X-Ray Powder Diffraction (XRPD): Gently pack this compound powder onto a sample holder. Analyze the sample using an X-ray diffractometer over a suitable range of 2θ angles to identify the crystalline or amorphous nature of the solid.
Hypothetical Physicochemical Data
The following table summarizes hypothetical data for this compound, characteristic of a poorly soluble compound.
| Property | Value | Implication for Formulation |
| Molecular Weight | ~300-400 g/mol | Moderate size, may be amenable to various formulation approaches. |
| Aqueous Solubility (pH 7.4, 25°C) | < 1 µg/mL | Very low solubility will necessitate enabling technologies. |
| LogP | > 4.0 | Highly lipophilic, indicating good permeability but poor aqueous solubility. |
| Melting Point (DSC) | > 200°C (sharp peak) | High melting point suggests a stable crystalline lattice, which can hinder dissolution. |
| Solid Form (XRPD) | Crystalline | The crystalline form is generally less soluble than the amorphous form. |
Formulation Development Strategy
Based on the presumed low solubility of this compound, a tiered approach to formulation development is recommended. The goal is to start with simple formulations and progress to more complex systems as needed to achieve the target exposure.
References
Application Notes and Protocols for High-Throughput Screening of Echinosporin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinosporin, a natural product isolated from Streptomyces, has demonstrated potential as an anticancer agent by inducing cell cycle arrest at the G2/M phase and promoting apoptosis.[1] These characteristics make it an attractive scaffold for the development of novel chemotherapeutic agents. High-throughput screening (HTS) of this compound derivatives is a critical step in identifying analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles. This document provides detailed application notes and protocols for the HTS of this compound derivatives, focusing on assays to evaluate their effects on cell viability, apoptosis induction, and cell cycle progression.
Data Presentation: Comparative Biological Activity of this compound Derivatives
The following table summarizes hypothetical quantitative data for a series of this compound derivatives, illustrating the structure-activity relationship (SAR) based on modifications at hypothetical R-groups. This data is intended to serve as a template for organizing and presenting screening results.
| Compound ID | R1 Group | R2 Group | Cell Viability (HT-29) IC50 (µM) | Caspase-3/7 Activation (Fold Change) | G2/M Arrest (% of Cells) |
| This compound | -OH | -H | 15.8 | 3.2 | 65% |
| ECH-001 | -OCH3 | -H | 10.2 | 4.5 | 72% |
| ECH-002 | -F | -H | 12.5 | 3.8 | 68% |
| ECH-003 | -OH | -Cl | 8.7 | 5.1 | 78% |
| ECH-004 | -OH | -Br | 7.9 | 5.5 | 81% |
| ECH-005 | -OCH3 | -Cl | 5.4 | 6.2 | 85% |
| ECH-006 | -F | -Cl | 9.1 | 4.9 | 75% |
Experimental Protocols
High-Throughput Cell Viability Assay (MTT Assay)
This protocol is designed for the rapid screening of this compound derivatives to determine their cytotoxic effects on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HT-29, HCT-116)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of DMEM and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the this compound derivatives in DMEM.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.
High-Throughput Caspase-3/7 Activation Assay
This assay quantifies the induction of apoptosis by measuring the activity of executioner caspases 3 and 7.
Materials:
-
Cancer cell line
-
Culture medium
-
This compound derivatives
-
Luminescent Caspase-3/7 Glo® Assay kit
-
White-walled 96-well microplates
Protocol:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of medium and incubate for 24 hours.
-
Treat cells with various concentrations of this compound derivatives for 24 hours.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Express the results as fold change in caspase activity relative to the vehicle control.
High-Content Imaging for Cell Cycle Analysis
This protocol utilizes automated microscopy and image analysis to determine the percentage of cells in the G2/M phase of the cell cycle.
Materials:
-
Cancer cell line
-
Culture medium
-
This compound derivatives
-
Hoechst 33342 nuclear stain
-
High-content imaging system
Protocol:
-
Seed cells in a 96-well imaging plate at an appropriate density.
-
Treat cells with this compound derivatives for 24 hours.
-
Add Hoechst 33342 stain to the wells to a final concentration of 1 µg/mL and incubate for 30 minutes.
-
Acquire images of the stained nuclei using a high-content imaging system.
-
Analyze the images using appropriate software to quantify the DNA content based on the integrated intensity of the nuclear stain.
-
Gate the cell populations into G1, S, and G2/M phases based on their DNA content.
-
Calculate the percentage of cells in the G2/M phase for each treatment condition.
Mandatory Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for this compound derivatives.
Experimental Workflow
Caption: High-throughput screening workflow for this compound derivatives.
References
Application Notes and Protocols: Echinosporin in Combination Therapy with Other Anticancer Agents
A comprehensive review of existing scientific literature reveals a significant gap in research regarding the use of Echinosporin in combination with other anticancer agents. To date, no publicly available studies have reported on the synergistic or combined efficacy of this compound with chemotherapy drugs such as doxorubicin, paclitaxel, cisplatin, or with targeted therapies like EGFR inhibitors.
While the antitumor activity of this compound as a standalone agent has been documented, its potential in combination regimens remains an unexplored area of cancer research. The initial findings on this compound indicated its mechanism of action involves the inhibition of DNA, RNA, and protein synthesis, suggesting potential for synergistic interactions with agents that have complementary mechanisms. However, without preclinical or clinical studies evaluating such combinations, it is not possible to provide specific data, experimental protocols, or detailed signaling pathway analyses.
The following sections outline the necessary experimental framework and hypothetical signaling pathways that would need to be investigated to establish the utility of this compound in combination cancer therapy. This information is intended to serve as a foundational guide for researchers interested in pursuing this line of inquiry.
Hypothetical Signaling Pathways for Investigation
Should research be undertaken, a key area of investigation would be the impact of this compound in combination with other agents on critical cancer-related signaling pathways. Based on the known mechanisms of common anticancer drugs, several pathways would be of high interest.
Caption: Hypothetical interaction of this compound with chemotherapy and targeted therapy.
Future Directions and Necessary Research
To validate the potential of this compound in combination therapy, the following experimental avenues are essential:
-
In Vitro Synergy Studies: Initial research should focus on cell-based assays to determine the synergistic, additive, or antagonistic effects of this compound with a panel of standard-of-care anticancer drugs across various cancer cell lines.
-
Mechanism of Action Studies: Should synergy be observed, further investigation into the underlying molecular mechanisms is crucial. This would involve analyzing the impact of the combination on cell cycle progression, apoptosis induction, and key signaling pathways.
-
In Vivo Preclinical Models: Promising in vitro results should be validated in animal models of cancer to assess the in vivo efficacy, toxicity, and pharmacokinetic/pharmacodynamic profiles of the combination therapy.
-
Biomarker Discovery: Identification of predictive biomarkers would be critical for patient stratification and for guiding the clinical development of this compound-based combination therapies.
Experimental Protocols: A Template for Future Research
The following are generalized protocols that would need to be adapted and optimized for specific drug combinations and cell lines.
Protocol 1: In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and other anticancer agents, alone and in combination.
Methodology:
-
Cell Culture: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with serial dilutions of this compound, the combination agent, and the combination of both at various ratios. Include untreated cells as a control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC50 values for each agent and combination. Use software such as CompuSyn to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Protocol 2: Apoptosis Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis by this compound in combination with another anticancer agent.
Methodology:
-
Cell Treatment: Treat cells with this compound, the combination agent, and the combination at their respective IC50 concentrations for a predetermined time.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Data Presentation: A Framework for Reporting Findings
Should experimental data become available, it should be summarized in clear and concise tables to allow for easy comparison.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Agent X in ABC Cancer Cells
| Treatment | IC50 (µM) | Combination Index (CI) at ED50 |
| This compound | [Value] | - |
| Agent X | [Value] | - |
| This compound + Agent X (1:1 ratio) | [Value] | [Value] |
| This compound + Agent X (1:2 ratio) | [Value] | [Value] |
Table 2: Apoptosis Induction by this compound and Agent X Combination in ABC Cancer Cells
| Treatment | % Early Apoptosis | % Late Apoptosis | Total Apoptosis (%) |
| Control | [Value] | [Value] | [Value] |
| This compound | [Value] | [Value] | [Value] |
| Agent X | [Value] | [Value] | [Value] |
| This compound + Agent X | [Value] | [Value] | [Value] |
Conclusion
The exploration of this compound in combination with other anticancer agents represents a promising yet unchartered area of oncology research. The information provided herein serves as a conceptual framework to guide future investigations. The generation of robust preclinical data is a prerequisite for the development of any potential clinical applications for this compound-based combination therapies. Researchers are encouraged to build upon the foundational knowledge of this compound's single-agent activity to explore its synergistic potential and contribute to the development of novel and more effective cancer treatments.
Application of Asymmetric [2+2]-Photocycloaddition in the Total Synthesis of (-)-Echinosporin
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document outlines the strategic application of an asymmetric [2+2]-photocycloaddition reaction in the total synthesis of (-)-echinosporin, a natural product with notable antibiotic and antitumor properties. The key transformation involves the diastereoselective photochemical cycloaddition of a chiral dihydrofuran derivative with cyclopentenone, establishing the core tricyclic skeleton of the target molecule with a high degree of stereocontrol. This approach, pioneered by Smith and co-workers, showcases the power of photochemical methods in the construction of complex molecular architectures.
The synthesis of (-)-echinosporin presents a significant challenge due to its strained, highly functionalized tricyclic framework and the presence of four contiguous stereocenters. The pivotal asymmetric [2+2]-photocycloaddition addresses these challenges by efficiently assembling the cyclobutane ring, which is then elaborated through a series of stereocontrolled transformations to yield the final natural product.
Key Synthetic Strategy
The retrosynthetic analysis of (-)-echinosporin identifies a key disconnection at the cyclobutane ring, leading back to a chiral dihydrofuran and cyclopentenone. The asymmetry in the final product is traced back to the chiral dihydrofuran, which is prepared from a chiral pool starting material. The photocycloaddition proceeds with good diastereoselectivity, favoring the desired stereoisomer for the subsequent transformations.
Quantitative Data Summary
The following table summarizes the key quantitative data for the asymmetric [2+2]-photocycloaddition and subsequent major transformations in the synthesis of (-)-echinosporin.
| Step | Reactants | Product(s) | Solvent(s) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Asymmetric [2+2]-Photocycloaddition | Chiral Dihydrofuran, Cyclopentenone | Tricyclic Ketone Adducts | Toluene | 80 | 4:1 | [1] |
| Palladium-catalyzed Carbomethoxylation | Tricyclic Ketone | α,β-Unsaturated Ester | Benzene | 85 | N/A | [1] |
| Stereocontrolled Hydroxylation | α,β-Unsaturated Ester | α-Hydroxy Ester | THF | 75 | >20:1 | [1] |
| Lactonization and Final Steps | Advanced Hydroxy Ester Intermediate | (-)-Echinosporin | Multiple Steps | ~14 (from lactol K) | N/A | [1] |
Experimental Protocols
Synthesis of the Chiral Dihydrofuran Precursor
The chiral dihydrofuran is a critical component for inducing asymmetry in the photocycloaddition. Its synthesis begins from a readily available chiral starting material and involves several steps to install the necessary functionality. A representative multi-step synthesis would typically involve protection of functional groups, stereoselective reductions, and eventual cyclization to form the dihydrofuran ring. For a detailed procedure for a similar synthesis, refer to the work of Smith et al.[1].
Asymmetric [2+2]-Photocycloaddition
This protocol describes the key diastereoselective photochemical cycloaddition to form the tricyclic core of echinosporin.
Materials:
-
Chiral Dihydrofuran derivative
-
Cyclopentenone (freshly distilled)
-
Anhydrous Toluene
-
Photochemical reactor equipped with a medium-pressure mercury lamp and a Pyrex filter
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
A solution of the chiral dihydrofuran (1.0 equivalent) and cyclopentenone (10 equivalents) in anhydrous toluene is prepared in a Pyrex reaction vessel. The concentration of the chiral dihydrofuran is typically maintained at approximately 0.1 M.
-
The solution is thoroughly deoxygenated by bubbling argon or nitrogen through it for at least 30 minutes.
-
The reaction vessel is sealed and placed in a photochemical reactor.
-
The solution is irradiated with a medium-pressure mercury lamp, using a Pyrex filter to filter out short-wavelength UV light, at room temperature for 24-48 hours, or until TLC analysis indicates consumption of the starting dihydrofuran.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the diastereomeric products and remove unreacted cyclopentenone. The major, desired diastereomer is isolated.
Expected Outcome:
The reaction is expected to yield the tricyclic ketone as a mixture of diastereomers, with the major isomer being the desired one for the synthesis of (-)-echinosporin. A typical yield for the combined isomers is around 80%, with a diastereomeric ratio of approximately 4:1.
Subsequent Transformations
Following the photocycloaddition, the resulting tricyclic ketone is converted to (-)-echinosporin through a series of transformations including:
-
Palladium-catalyzed carbomethoxylation: Introduction of a methoxycarbonyl group at the C-8 position.
-
Stereocontrolled α-hydroxylation: Installation of a hydroxyl group with high diastereoselectivity.
-
Oxidation and Fragmentation: A key step to form a lactol intermediate.
-
Final Mitsunobu Lactonization: Cyclization to afford the final (-)-echinosporin.
Visualizations
Logical Workflow of (-)-Echinosporin Synthesis
Caption: Overall synthetic workflow for (-)-Echinosporin.
Experimental Workflow for Asymmetric [2+2]-Photocycloaddition
Caption: Step-by-step experimental workflow for the photocycloaddition.
References
Application Notes and Protocols for the Synthesis of an Echinosporin Precursor via Padwa Allenylsulfone [3 + 2]-Anionic Cycloaddition
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(-)-Echinosporin is a structurally complex natural product that has garnered interest due to its potential antitumor properties. A key challenge in its total synthesis is the stereocontrolled construction of its highly oxygenated and strained tricyclic core. A formal total synthesis of (-)-echinosporin has been developed that utilizes the Padwa allenylsulfone [3 + 2]-anionic cycloadditive elimination as a crucial step. This reaction allows for the efficient construction of a key cyclopentenylsulfone intermediate from a D-glucose-derived enone.[1][2] This document provides detailed application notes and protocols for this pivotal transformation and subsequent steps, based on the work of Flasz and Hale.
Reaction Principle and Mechanism
The Padwa allenylsulfone [3 + 2]-anionic cycloaddition is a powerful method for the synthesis of five-membered carbocycles. The reaction proceeds through the in-situ generation of a sulfonyl-stabilized allyl anion from an allenylsulfone. This anion then acts as a three-carbon component in a [3 + 2] cycloaddition with an electron-deficient alkene, such as an enone. The initial cycloadduct undergoes elimination of the sulfonyl group to yield the cyclopentene product.
Experimental Protocols
The following protocols are adapted from the formal total synthesis of (-)-Echinosporin.
Protocol 1: Synthesis of Cyclopentenylsulfone Intermediate
This protocol describes the key Padwa [3 + 2]-anionic cycloadditive elimination reaction.
Materials:
-
D-glucose-derived enone
-
(Phenylsulfonyl)-1,2-propadiene (allenylsulfone)
-
Sodium benzenesulfinate (NaSO2Ph)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et2O)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the D-glucose-derived enone in anhydrous DMF at room temperature, add (phenylsulfonyl)-1,2-propadiene.
-
Add a catalytic amount of sodium benzenesulfinate to the mixture.
-
Stir the reaction mixture at room temperature for the time specified in Table 1, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopentenylsulfone.
Quantitative Data
The following table summarizes the quantitative data for the key cycloaddition step in the synthesis.
| Reactant (Enone) | Product | Reagents and Conditions | Time (h) | Yield (%) |
| D-glucose-derived enone | Cyclopentenylsulfone | Allenylsulfone, cat. NaSO2Ph, DMF, rt | 24 | 56 |
Table 1: Reaction conditions and yield for the Padwa [3+2] cycloaddition.
Experimental Workflow
The overall workflow for the synthesis of the key intermediate and its conversion towards the core of Echinosporin is outlined below.
Application Notes:
-
Substrate Scope: The Padwa allenylsulfone cycloaddition is generally effective with α,β-unsaturated carbonyl compounds. The stereochemical outcome of the reaction with chiral enones, such as the one derived from D-glucose, is a critical aspect of the synthesis.
-
Catalyst: Sodium benzenesulfinate is used in catalytic amounts to initiate the reaction by generating the allyl anion from the allenylsulfone.
-
Reaction Monitoring: The progress of the cycloaddition can be conveniently monitored by TLC, observing the consumption of the starting enone.
-
Purification: The product, a cyclopentenylsulfone, is typically purified by silica gel chromatography. The polarity of the eluent should be optimized for good separation.
-
Further Transformations: The resulting cyclopentenylsulfone is a versatile intermediate. The sulfonyl group can be removed or used to direct further functionalization. In the synthesis of the this compound precursor, the ketone is stereoselectively reduced.[3]
Safety Precautions:
-
Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Anhydrous solvents are required for the cycloaddition step; ensure proper handling and storage to prevent moisture contamination.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in the procedures.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Echinosporin Total Synthesis Yield
For researchers, scientists, and drug development professionals engaged in the total synthesis of Echinosporin, this technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve overall yield.
Frequently Asked Questions (FAQs)
Q1: What are the most critical stages in the total synthesis of (-)-Echinosporin that commonly affect the overall yield?
A1: Based on published synthetic routes, the most yield-sensitive stages include the initial asymmetric [2+2] photocycloaddition, the subsequent functionalization of the cyclobutane ring, and the stereocontrolled introduction of the α-hydroxy group. Each of these steps involves complex stereochemistry and can be prone to side reactions if not performed under optimal conditions.
Q2: Are there alternative starting materials to D-glucose for the synthesis of key intermediates?
A2: While D-glucose is a common starting material for establishing the stereochemistry of the core structure, other chiral pool starting materials could potentially be employed. However, the choice of starting material will significantly impact the entire synthetic strategy and may require substantial route redesign to achieve the desired stereocenters of (-)-Echinosporin.
Q3: How crucial is the purity of reagents and solvents in the key synthetic steps?
A3: The purity of all reagents and solvents is paramount, particularly in steps involving sensitive catalysts (e.g., Palladium catalysts for carbomethoxylation) and moisture-sensitive reactions. Impurities can lead to catalyst deactivation, undesired side products, and a significant reduction in yield. It is highly recommended to use freshly distilled solvents and high-purity reagents.
Troubleshooting Guides
Problem 1: Low Yield in the [2+2] Photocycloaddition Step
Symptoms:
-
Low conversion of starting materials (cyclopentenone and dihydrofuran derivatives).
-
Formation of multiple unidentified byproducts observed by TLC or LC-MS.
-
Polymerization of starting materials.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inadequate Light Source or Wavelength | Ensure the use of a high-pressure mercury lamp with a Pyrex filter to provide the appropriate wavelength for the cycloaddition. The reaction time should be optimized based on the specific setup. |
| Incorrect Reaction Concentration | The concentration of the reactants is critical. High concentrations can lead to polymerization. It is advisable to run the reaction under high dilution conditions. |
| Presence of Oxygen | Degas the solvent and reaction mixture thoroughly with an inert gas (e.g., Argon or Nitrogen) prior to and during irradiation. Oxygen can quench the excited state of the enone and lead to side reactions. |
| Impure Starting Materials | Purify the cyclopentenone and dihydrofuran derivatives immediately before use. Any impurities can act as photosensitizers or quenchers, leading to undesired pathways. |
Problem 2: Poor Stereoselectivity in the α-Hydroxylation Step
Symptoms:
-
Formation of diastereomeric mixtures of the hydroxylated product.
-
Difficulty in separating the desired stereoisomer.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Non-optimal Base or Temperature | The choice of base and reaction temperature is crucial for achieving high stereoselectivity. KHMDS in the presence of HMPA at low temperatures (e.g., -78 °C) has been reported to provide good results. Experiment with different bases and carefully control the temperature. |
| Slow Addition of the Oxidizing Agent | The oxidizing agent (e.g., a molybdenum peroxide reagent) should be added slowly to the enolate at low temperature to control the reaction and minimize side reactions. |
| Enolate Equilibration | Ensure that the enolate is formed completely and is stable under the reaction conditions before adding the oxidizing agent. The presence of excess starting material could lead to proton exchange and loss of stereocontrol. |
Quantitative Data Summary
The following table summarizes the reported yields for key transformations in the total synthesis of (-)-Echinosporin, providing a benchmark for researchers.
| Step | Synthetic Route | Reagents and Conditions | Reported Yield (%) | Reference |
| [2+2] Photocycloaddition | Smith et al. (1989) | Cyclopentenone derivative, Dihydrofuran derivative, hv | ~60-70 | J. Am. Chem. Soc. 1989, 111, 8039-8041[1] |
| Pd-catalyzed Carbomethoxylation | Smith et al. (1989) | Enol triflate, Pd(OAc)₂, Et₃N, CO, MeOH | ~85 | J. Am. Chem. Soc. 1989, 111, 8039-8041[1] |
| Stereocontrolled α-Hydroxylation | Smith et al. (1989) | KHMDS, HMPA, MoO₅·Py·HMPA | ~70 | J. Am. Chem. Soc. 1989, 111, 8039-8041[1] |
| Padwa Allenylsulfone [3+2] Cycloaddition | Flasz and Hale (2012) | Allenylsulfone, D-glucose-derived enone | ~78 | Org. Lett. 2012, 14, 3024-3027[2] |
Experimental Protocols
Protocol 1: Asymmetric [2+2] Photocycloaddition
-
Objective: To form the key cyclobutane intermediate via a photocycloaddition reaction.
-
Procedure:
-
In a Pyrex reaction vessel, dissolve the chiral cyclopentenone derivative (1.0 eq) and the dihydrofuran derivative (1.5 eq) in freshly distilled, degassed solvent (e.g., a mixture of acetone and acetonitrile).
-
Purge the solution with argon for 30 minutes to remove any dissolved oxygen.
-
Irradiate the solution with a high-pressure mercury lamp while maintaining a constant temperature (typically between -20 °C and 0 °C) and continuous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 24-48 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting cycloadduct by flash column chromatography on silica gel.
-
Protocol 2: Stereocontrolled α-Hydroxylation
-
Objective: To introduce the C-8 hydroxyl group with the correct stereochemistry.
-
Procedure:
-
To a solution of the enone intermediate (1.0 eq) in dry THF at -78 °C under an argon atmosphere, add a solution of KHMDS (1.1 eq) in THF dropwise.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add HMPA (2.0 eq) to the reaction mixture.
-
In a separate flask, prepare the molybdenum peroxide reagent (MoO₅·Py·HMPA).
-
Add a solution of the freshly prepared oxidizing agent in THF to the enolate solution at -78 °C.
-
Stir the reaction at this temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of Na₂SO₃.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
Visualizations
Caption: Key stages in the total synthesis of (-)-Echinosporin.
References
Technical Support Center: Stereocontrolled Synthesis of (-)-Echinosporin
Welcome to the technical support center for the stereocontrolled synthesis of (-)-Echinosporin. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this complex natural product. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to assist in overcoming common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of (-)-Echinosporin, with a focus on the key stereocontrolled steps.
Challenge 1: Construction of the Tricyclic Core via [2+2] Photocycloaddition (Smith Synthesis)
The initial approach to (-)-Echinosporin, developed by Smith and coworkers, utilizes a key [2+2] photocycloaddition to construct the strained tricyclic core.[1] This reaction can present challenges in terms of diastereoselectivity and yield.
Q1: My [2+2] photocycloaddition is giving a low yield of the desired cycloadduct. What are the potential causes and solutions?
A1: Low yields in photochemical [2+2] cycloadditions can stem from several factors. Here is a troubleshooting guide:
-
Insufficient Irradiation: Ensure the reaction mixture is being adequately irradiated. The choice of lamp and wavelength is critical. For the cycloaddition of cyclopentenone to dihydrofuran, a Hanovia medium-pressure mercury lamp with a Pyrex filter is typically used.
-
Solvent Choice: The polarity of the solvent can influence the reaction's efficiency. While the original synthesis uses a mixture of acetone and acetonitrile, exploring other non-polar or polar aprotic solvents may be beneficial.
-
Concentration: The concentration of the reactants can impact the rate of intermolecular cycloaddition versus potential side reactions. If dimerization of the enone is observed, running the reaction at a lower concentration may be advantageous.
-
Degassing: The presence of oxygen can quench the excited state of the enone, leading to lower yields. It is crucial to thoroughly degas the solvent and reaction mixture prior to irradiation.
Q2: I am observing poor diastereoselectivity in the [2+2] photocycloaddition. How can I improve the formation of the desired stereoisomer?
A2: The diastereoselectivity of [2+2] photocycloadditions is often influenced by steric and electronic factors in the transition state.
-
Temperature: Performing the reaction at lower temperatures can enhance diastereoselectivity by favoring the transition state leading to the thermodynamically more stable product.
-
Chiral Auxiliaries: While not employed in the original Smith synthesis for this step, the use of a chiral auxiliary on the cyclopentenone could enforce facial selectivity.
-
Lewis Acid Catalysis: In some cases, the use of a Lewis acid can pre-organize the reactants, leading to improved stereocontrol. However, this must be compatible with the photochemical conditions.
Challenge 2: Stereocontrolled Padwa [3+2] Cycloaddition (Hale Synthesis)
A more recent approach by Hale and coworkers employs a Padwa allenylsulfone [3+2] anionic cycloadditive elimination reaction with a D-glucose-derived enone to construct a key intermediate.[1]
Q3: The Padwa [3+2] cycloaddition is not proceeding to completion or is giving a complex mixture of products. What should I check?
A3: The success of the Padwa [3+2] cycloaddition is highly dependent on the reaction conditions and the purity of the starting materials.
-
Base and Solvent: The choice of base and solvent is critical. The original protocol uses sodium benzenesulfinate in DMF. Ensure the DMF is anhydrous and the sodium benzenesulfinate is of high purity.
-
Temperature: This reaction is typically run at elevated temperatures. Ensure the reaction temperature is maintained consistently.
-
Purity of Reactants: The allenylsulfone and the chiral enone must be pure. Impurities can interfere with the anionic cycloaddition process.
-
Side Reactions: A common side reaction is the dimerization or polymerization of the allenylsulfone. Using a slight excess of the enone may help to minimize this.
Q4: I am struggling with the stereoselectivity of the subsequent dihydroxylation step on the cycloadduct from the Padwa reaction. What factors control this?
A4: The facial selectivity of the dihydroxylation is directed by the existing stereocenters of the chiral auxiliary derived from D-glucose.
-
Directing Groups: The bulky protecting groups on the glucose moiety should direct the osmylation to the less hindered face of the cyclopentene ring.
-
Reagent Choice: While potassium osmate is used in the Hale synthesis, other dihydroxylation reagents such as AD-mix-α or AD-mix-β could be explored to potentially reverse or enhance the diastereoselectivity.
-
Protecting Groups: The nature of the protecting groups on the chiral auxiliary can influence the steric environment around the double bond. Altering these may provide a different stereochemical outcome.
Challenge 3: Late-Stage Macrocyclization
The final step in the synthesis of (-)-Echinosporin involves a challenging macrolactonization to form the highly strained 10-membered ring acetal-lactone.
Q5: My late-stage macrolactonization is resulting in low yields, dimerization, or decomposition of the starting material. What strategies can I employ to improve this step?
A5: Macrolactonization of complex seco-acids is often a low-yielding process due to competing intermolecular reactions and conformational constraints.
-
High Dilution Conditions: It is imperative to perform the reaction under high dilution conditions to favor the intramolecular cyclization over intermolecular oligomerization. This is typically achieved by the slow addition of the seco-acid to the reaction mixture using a syringe pump.
-
Macrolactonization Reagents: A variety of macrolactonization reagents can be screened. The Smith synthesis employs a Mitsunobu reaction (Bu3P, DEAD). Other effective reagents include Yamaguchi's reagent (2,4,6-trichlorobenzoyl chloride, DMAP) or Shiina's reagent (2-methyl-6-nitrobenzoic anhydride).
-
Solvent and Temperature: The choice of solvent can have a significant impact on the reaction outcome by influencing the conformation of the seco-acid. A screen of non-polar and polar aprotic solvents is recommended. Temperature should also be optimized to balance the rate of reaction with the stability of the starting material and product.
-
Template-Assisted Cyclization: In some challenging cases, the use of a metal template can pre-organize the seco-acid into a conformation amenable to cyclization, thereby increasing the effective molarity.
Quantitative Data Summary
The following tables summarize key quantitative data from the published syntheses of (-)-Echinosporin, providing a basis for comparison and troubleshooting.
Table 1: Key Reaction Yields in the Smith and Hale Syntheses
| Reaction Step | Smith Synthesis Yield (%) | Hale Synthesis (Formal) Yield (%) | Notes |
| Tricyclic Core Formation | Not explicitly stated for single step | 75% (for Padwa cycloaddition) | Smith's is a multi-step sequence post-cycloaddition. |
| Key Stereocenter Installation | Good diastereoselectivity reported | High diastereoselectivity in dihydroxylation | The stereocontrol is a hallmark of both syntheses. |
| Final Macrolactonization | 45% | Not reported (formal synthesis) | A challenging step in natural product synthesis. |
Detailed Experimental Protocols
The following are detailed methodologies for key challenging experiments in the synthesis of (-)-Echinosporin.
Protocol 1: [2+2] Photocycloaddition (Adapted from Smith et al.)
-
A solution of 2-cyclopenten-1-one (1.0 eq) and 2,3-dihydrofuran (1.2 eq) in a 1:1 mixture of anhydrous acetone and acetonitrile is prepared to a final concentration of 0.05 M.
-
The solution is placed in a Pyrex immersion well photoreactor and is thoroughly degassed by bubbling with argon for 30 minutes while cooling in an ice bath.
-
The reaction mixture is then irradiated with a 450 W Hanovia medium-pressure mercury lamp while maintaining the temperature at 0 °C.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the desired cycloadduct.
Protocol 2: Padwa [3+2] Anionic Cycloaddition (Adapted from Hale et al.)
-
To a solution of the D-glucose-derived enone (1.0 eq) in anhydrous DMF (0.1 M) is added (phenylsulfonyl)-1,2-propadiene (1.1 eq) and sodium benzenesulfinate (1.5 eq).
-
The reaction mixture is heated to 80 °C under an argon atmosphere.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired cyclopentenylsulfone adduct.
Visualizations
The following diagrams illustrate key reaction pathways and logical troubleshooting workflows in the synthesis of (-)-Echinosporin.
Caption: Comparative workflow of the Smith and Hale syntheses of (-)-Echinosporin.
Caption: Troubleshooting workflow for the [2+2] photocycloaddition step.
Caption: Troubleshooting strategies for the late-stage macrolactonization.
References
Technical Support Center: Enhancing the Solubility of Echinosporin for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the solubility of Echinosporin for successful in vitro assays. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a novel antibiotic isolated from the marine-derived bacterium Streptomyces echinosporus. Its chemical name is 6-carbamoyl-1-hydroxy-3,5-dioxatricyclo[6.3.0.04,9]undeca-6,10-dien-2-one. It has demonstrated antitumor properties, including the ability to inhibit the proliferation of various cancer cell lines.[1] Mechanistically, this compound has been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase.[1]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
Q3: My this compound precipitates when I add it to my aqueous cell culture medium. What is happening and how can I prevent this?
This phenomenon, often called "crashing out," is common for hydrophobic compounds dissolved in an organic solvent when diluted into an aqueous buffer or medium. The rapid change in solvent polarity causes the compound to come out of solution. To prevent this, several strategies can be employed:
-
Use a Co-solvent: Prepare a high-concentration stock solution in 100% DMSO.
-
Optimize the Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, to minimize solvent toxicity.
-
Step-wise Dilution: Perform serial dilutions of your DMSO stock solution in pre-warmed (37°C) cell culture medium. Add the stock solution dropwise while gently vortexing the medium to ensure rapid and even dispersion.
-
Increase Incubation Temperature: Warming the final solution to 37°C can sometimes help to increase the solubility of the compound.
Troubleshooting Guide
Issue: Preparing a Stable, High-Concentration Stock Solution of this compound
If you are experiencing difficulty in preparing a stable stock solution, consider the following:
| Problem | Potential Cause | Recommended Solution |
| Compound does not dissolve in the chosen solvent. | The solvent may not be appropriate for this compound. | Try a different organic solvent. Given its lactone structure, DMSO is a good starting point, followed by ethanol. |
| Precipitation occurs in the stock solution over time, especially at low temperatures. | The concentration of the stock solution may be too high for the chosen solvent, leading to crystallization upon storage. | Prepare a slightly lower concentration stock solution. Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles. |
| Visible particles or cloudiness in the stock solution. | The compound may not be fully dissolved or may have degraded. | Gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate briefly to aid dissolution. Ensure the compound has not expired and has been stored correctly. |
Issue: Precipitation of this compound in the In Vitro Assay
If this compound precipitates in your assay plate, please refer to the following table:
| Problem | Potential Cause | Recommended Solution |
| Immediate precipitation upon addition to aqueous medium. | Rapid dilution of the organic stock solution in the aqueous medium. | Follow the step-wise dilution protocol outlined in the FAQs. Ensure the final DMSO concentration is minimized. |
| Delayed precipitation after incubation. | The compound's solubility limit in the final assay medium is exceeded over time, possibly due to interactions with media components or slight temperature fluctuations. | Reduce the final concentration of this compound in the assay. Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration. |
| Cloudiness or precipitate observed in specific wells of a multi-well plate. | Uneven mixing or temperature gradients across the plate. | Ensure thorough but gentle mixing after adding the this compound solution to each well. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials with Teflon-lined caps
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume and concentration (Molecular Weight of this compound: C₁₁H₉NO₅ ≈ 235.19 g/mol ). For 1 mL of a 10 mM stock, you will need approximately 2.35 mg.
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Your complete cell culture medium (pre-warmed to 37°C)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at ~600 nm
-
-
Procedure:
-
Prepare a serial 2-fold dilution of your 10 mM this compound stock solution in DMSO.
-
In the 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your pre-warmed cell culture medium. For example, add 2 µL of each DMSO dilution to 198 µL of media. Include a DMSO-only control.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).
-
For a quantitative assessment, read the absorbance of the plate at 600 nm. An increase in absorbance compared to the DMSO control indicates precipitation.
-
The highest concentration that remains clear is your maximum working soluble concentration under those specific conditions.
-
Signaling Pathway Diagrams
This compound is known to cause cell cycle arrest at the G2/M phase and induce apoptosis. The following diagrams illustrate the general signaling pathways involved in these processes. The exact molecular target of this compound within these pathways has not been definitively identified.
Caption: G2/M Cell Cycle Checkpoint Pathway.
Caption: Intrinsic Apoptosis Signaling Pathway.
References
Technical Support Center: Determining Optimal Concentration for Cytotoxicity Assays
This guide provides researchers, scientists, and drug development professionals with essential information for determining the optimal concentration of a novel cytotoxic compound, such as Echinosporin, for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for a new compound like this compound in a cytotoxicity assay?
A1: For a compound with unknown cytotoxic potential, it is advisable to start with a broad concentration range, typically spanning several orders of magnitude. A common starting point is a logarithmic or semi-logarithmic serial dilution, for example, from 100 µM down to 1 pM.[1] This wide range helps in identifying the approximate effective concentration window for your specific cell line.
Q2: How do I choose the appropriate cytotoxicity assay for my experiment?
A2: The choice of assay depends on the expected mechanism of action of your compound and the experimental question. Common assays include:
-
Metabolic Assays (e.g., MTT, WST-8): These measure the metabolic activity of cells, which is often correlated with cell viability. They are high-throughput and cost-effective for initial screening.[2]
-
Membrane Integrity Assays (e.g., LDH release, Trypan Blue): These detect damage to the cell membrane, a hallmark of necrosis.[3]
-
Apoptosis Assays (e.g., Caspase activity, Annexin V staining): These are used if you hypothesize your compound induces programmed cell death.
Q3: Why do I see different IC50 values for the same compound in different cell lines?
A3: It is very common for a compound to exhibit different IC50 values across various cell lines.[4] This phenomenon, known as "cell-specific response," can be attributed to several factors, including:[4]
-
Differences in the expression of the drug's target protein.
-
Variations in metabolic pathways that could activate or inactivate the compound.
-
Distinct membrane transport mechanisms affecting compound uptake.
-
Inherent resistance mechanisms in certain cell lines.
Q4: How long should I expose the cells to the compound?
A4: The incubation time is a critical parameter and can significantly influence the IC50 value. A typical starting point is 24 to 72 hours. Shorter incubation times may be sufficient for acutely toxic compounds, while others might require longer exposure to observe an effect, especially if they act on the cell cycle. It is recommended to perform time-course experiments (e.g., 24h, 48h, 72h) to determine the optimal endpoint.
Troubleshooting Guide
Q1: My dose-response curve is not sigmoidal. What could be the reason?
A1: An ideal dose-response curve is sigmoidal, but deviations can occur.
-
No cytotoxicity observed: The concentrations tested may be too low. Consider testing a higher concentration range.
-
A sharp drop in viability at all concentrations: The lowest concentration might already be too high. Extend your dilution series to lower concentrations.
-
Biphasic or irregular curve: This could indicate complex biological responses, such as the compound having different effects at different concentrations, or potential experimental artifacts like compound precipitation at high concentrations.
Q2: I am observing high variability between my replicate wells. How can I reduce this?
A2: High variability can obscure real effects. To minimize it:
-
Ensure a single-cell suspension: Clumped cells will lead to uneven seeding in the wells of your microplate.
-
Check your pipetting technique: Use calibrated pipettes and ensure consistent technique, especially for serial dilutions.
-
Avoid the "edge effect": The outer wells of a microplate are more prone to evaporation. It is good practice to fill these wells with sterile media or PBS and not use them for experimental data.
-
Optimize cell seeding density: The initial number of cells seeded should be optimized to ensure they are in the logarithmic growth phase during the experiment.
Q3: The IC50 value for my compound seems to change between experiments. Why is this happening?
A3: Minor variations in experimental conditions can lead to shifts in the IC50 value. Factors to standardize include:
-
Cell passage number.
-
Serum concentration in the culture medium.
-
Incubation time.
-
Confluency of cells at the time of treatment.
Data Presentation
The cytotoxic effect of a compound is often summarized by its IC50 value, which is the concentration that inhibits 50% of cell viability. Below is a table with hypothetical data illustrating how IC50 values can vary.
| Compound | Cell Line | Incubation Time (hours) | IC50 (µM) |
| This compound (Hypothetical) | HeLa (Cervical Cancer) | 24 | 15.2 |
| This compound (Hypothetical) | HeLa (Cervical Cancer) | 48 | 8.5 |
| This compound (Hypothetical) | A549 (Lung Cancer) | 48 | 25.1 |
| This compound (Hypothetical) | MCF-7 (Breast Cancer) | 48 | 12.8 |
| This compound (Hypothetical) | HEK293 (Normal Kidney) | 48 | > 100 |
Experimental Protocols
Protocol: Determining IC50 using a Resazurin-Based Cytotoxicity Assay
This protocol provides a general framework. Optimization of cell density, compound concentrations, and incubation times is essential.
Materials:
-
Cell line of interest
-
Complete culture medium
-
Sterile 96-well flat-bottom plates
-
Your cytotoxic compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Microplate reader (fluorescence at ~560 nm excitation / ~590 nm emission)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the exponential growth phase.
-
Prepare a cell suspension at the optimized density (e.g., 5,000 - 10,000 cells/well).
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate. Add 100 µL of sterile PBS or media to the outer wells to minimize evaporation.
-
Incubate the plate overnight (16-24 hours) in a humidified incubator (37°C, 5% CO2).
-
-
Compound Treatment:
-
Prepare a stock solution of your compound.
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control (medium with the same concentration of solvent as your highest compound concentration).
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations (or vehicle control) to the respective wells.
-
Include "no-cell" control wells containing only medium for background subtraction.
-
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Resazurin Staining and Measurement:
-
After incubation, add 10 µL of the resazurin solution to each well.
-
Incubate for 1-4 hours, or until a color change is observed.
-
Measure the fluorescence on a microplate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no-cell" control wells from all other values.
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
Experimental Workflow
References
Technical Support Center: Minimizing Off-Target Effects of Kinase Inhibitors in Cellular Models
Disclaimer: This technical support center provides a comprehensive guide to minimizing the off-target effects of kinase inhibitors in cellular models. While the user's query specified Echinosporin, a thorough review of publicly available scientific literature did not yield specific information on its kinase targets or off-target profile. The primary reported mechanisms of action for this compound are the inhibition of DNA, RNA, and protein synthesis, leading to cell cycle arrest at the G2/M phase and apoptosis.[1][2]
Therefore, to fulfill the request for a detailed troubleshooting guide, we will use a hypothetical kinase inhibitor, designated "Inhibitor-X," to illustrate the principles, experimental protocols, and data analysis strategies for managing off-target effects. The data and signaling pathways presented are illustrative and based on common scenarios encountered in kinase inhibitor research.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a kinase inhibitor?
A1: Off-target effects occur when a kinase inhibitor binds to and modulates the activity of kinases or other proteins that are not its intended therapeutic target.[3] These unintended interactions can lead to misleading experimental results, cellular toxicity, and a misinterpretation of the inhibitor's mechanism of action.[4]
Q2: How can I determine if my kinase inhibitor is causing off-target effects in my experiments?
A2: Several experimental approaches can be used to identify off-target effects:
-
Kinome Profiling: This technique screens your inhibitor against a large panel of kinases to determine its selectivity.[5] A highly selective inhibitor will bind to its intended target with high affinity, while showing significantly lower affinity for other kinases.
-
Phenotypic Screening: Compare the observed cellular phenotype with the known consequences of inhibiting the target kinase. Discrepancies may suggest off-target effects.
-
CRISPR-Cas9 Target Validation: Genetically ablating the intended target of the inhibitor should recapitulate the observed phenotype. If the phenotype persists in the knockout cells upon inhibitor treatment, it is likely due to off-target effects.
-
Rescue Experiments: Transfecting cells with a drug-resistant mutant of the target kinase should rescue the on-target effects but not the off-target effects.
Q3: What is the difference between on-target and off-target toxicity?
A3: On-target toxicity occurs when inhibition of the intended target kinase leads to adverse effects, either in the diseased cells or in normal tissues. Off-target toxicity is a result of the inhibitor binding to and affecting other proteins, leading to unintended cellular damage or physiological effects.
Q4: How can I minimize off-target effects in my cellular experiments?
A4: Minimizing off-target effects is crucial for obtaining reliable data. Here are some key strategies:
-
Use the Lowest Effective Concentration: Determine the dose-response curve for your inhibitor and use the lowest concentration that elicits the desired on-target effect.
-
Employ Structurally Unrelated Inhibitors: Use multiple inhibitors with different chemical scaffolds that target the same primary kinase. If they produce the same phenotype, it is more likely to be an on-target effect.
-
Validate with Genetic Approaches: As mentioned in Q2, use techniques like CRISPR-Cas9 or siRNA to confirm that the observed phenotype is dependent on the intended target.
-
Perform Washout Experiments: For reversible inhibitors, washing out the compound should lead to a reversal of the on-target phenotype. If a phenotype persists, it might indicate an irreversible off-target effect or that the compound is not easily washed out.
Troubleshooting Guide
Issue 1: High levels of cytotoxicity are observed at effective concentrations of Inhibitor-X.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.2. Test inhibitors with different chemical scaffolds but the same primary target. | 1. Identification of unintended kinase targets that may be responsible for the toxicity.2. If cytotoxicity persists across different scaffolds, it may be an on-target effect. |
| Compound solubility issues | 1. Check the solubility of Inhibitor-X in your cell culture media.2. Use a vehicle control (e.g., DMSO) to ensure the solvent is not causing toxicity. | 1. Prevention of compound precipitation, which can lead to non-specific effects. |
| On-target toxicity | 1. Titrate Inhibitor-X to the lowest effective concentration.2. Consider dose interruption or reduction strategies in your experimental design. | 1. Reduced cytotoxicity while maintaining the desired on-target effect. |
Issue 2: Inconsistent or unexpected experimental results with Inhibitor-X.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of compensatory signaling pathways | 1. Use Western blotting or other protein analysis techniques to probe for the activation of known compensatory pathways.2. Consider using a combination of inhibitors to block both the primary and compensatory pathways. | 1. A clearer understanding of the cellular response to your inhibitor.2. More consistent and interpretable results. |
| Inhibitor instability | 1. Check the stability of Inhibitor-X under your experimental conditions (e.g., in media at 37°C). | 1. Ensures that the observed effects are due to the inhibitor and not its degradation products. |
| Cell line-specific effects | 1. Test Inhibitor-X in multiple cell lines to see if the unexpected effects are consistent. | 1. Helps to distinguish between general off-target effects and those that are specific to a particular cellular context. |
Quantitative Data Summary for "Inhibitor-X"
The following table presents hypothetical inhibitory concentration (IC50) data for "Inhibitor-X" against its primary target and a selection of common off-target kinases. Lower IC50 values indicate higher potency. This type of data is typically generated from an in vitro kinase profiling assay.
| Kinase | IC50 (nM) | Class | Selectivity Ratio (Off-target IC50 / On-target IC50) |
| Target Kinase A | 15 | Primary Target | - |
| Off-Target Kinase 1 | 1,250 | Tyrosine Kinase | 83 |
| Off-Target Kinase 2 | >10,000 | Serine/Threonine Kinase | >667 |
| Off-Target Kinase 3 | 850 | Tyrosine Kinase | 57 |
| Off-Target Kinase 4 | >10,000 | Serine/Threonine Kinase | >667 |
| Off-Target Kinase 5 | 2,300 | Serine/Threonine Kinase | 153 |
Data is illustrative. Actual values will vary depending on the inhibitor and assay conditions.
Experimental Protocols
In Vitro Kinase Profiling
Objective: To determine the selectivity of a kinase inhibitor by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare the inhibitor at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).
-
Kinase Panel: Utilize a commercially available kinase profiling service that offers a panel of hundreds of human kinases.
-
Assay Format: A common format is a radiometric assay that measures the incorporation of ³³P-labeled phosphate from [γ-³³P]ATP onto a substrate.
-
Procedure: a. Prepare serial dilutions of the inhibitor. b. In a microplate, add the kinase reaction buffer, the specific kinase, and the diluted inhibitor. c. Incubate to allow for inhibitor binding. d. Initiate the kinase reaction by adding the substrate and [γ-³³P]ATP. e. After incubation, stop the reaction and transfer the contents to a filter plate to capture the phosphorylated substrate. f. Wash the filter plate to remove unincorporated [γ-³³P]ATP. g. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of the inhibitor compared to a vehicle control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of an inhibitor within intact cells by measuring the thermal stabilization of the target protein upon inhibitor binding.
Methodology:
-
Cell Culture and Treatment: a. Culture cells to 80-90% confluency. b. Treat cells with various concentrations of the inhibitor or a vehicle control for a specific duration (e.g., 1-2 hours) at 37°C.
-
Heat Challenge: a. Aliquot the cell suspension into PCR tubes. b. Heat the samples to a range of temperatures using a thermocycler for a short duration (e.g., 3 minutes). A typical temperature gradient would be from 37°C to 70°C.
-
Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles or by adding a lysis buffer. b. Centrifuge the lysates to pellet aggregated proteins. c. Collect the supernatant containing the soluble protein fraction.
-
Western Blotting: a. Analyze the amount of soluble target protein in each sample by SDS-PAGE and Western blotting using a specific antibody against the target kinase.
-
Data Analysis: a. Quantify the band intensities from the Western blot. b. Plot the normalized intensity versus temperature to generate melt curves. A shift in the melting temperature (Tm) in the presence of the inhibitor indicates target engagement.
CRISPR-Cas9 Mediated Target Validation
Objective: To genetically validate that the cellular effect of an inhibitor is mediated through its intended target.
Methodology:
-
gRNA Design and Cloning: a. Design and synthesize single-guide RNAs (sgRNAs) targeting the gene encoding the target kinase. Include non-targeting control sgRNAs. b. Clone the sgRNAs into a Cas9 expression vector.
-
Lentivirus Production and Transduction: a. Produce lentiviral particles for each sgRNA construct. b. Transduce the cancer cell line of interest with the lentiviral particles.
-
Selection and Clonal Isolation: a. Select for successfully transduced cells using an appropriate antibiotic marker. b. Isolate single-cell clones to establish isogenic cell lines.
-
Knockout Validation: a. Expand the isolated clones and validate the knockout of the target kinase at the genomic, transcript, and protein levels (e.g., via sequencing, qPCR, and Western blotting).
-
Phenotypic Assays: a. Treat the validated knockout and wild-type (WT) control cell lines with a dose range of the inhibitor. b. Assess cell viability or other relevant phenotypes.
-
Data Analysis: a. Calculate the IC50 of the inhibitor for both the WT and knockout cell lines. A significant rightward shift in the IC50 curve for the knockout cells indicates that the intended kinase is the primary target of the inhibitor.
Visualizations
Caption: Hypothetical signaling pathways affected by Inhibitor-X.
Caption: Experimental workflow for minimizing off-target effects.
Caption: Troubleshooting logic for unexpected phenotypes.
References
- 1. Antitumor activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Echinosporins as new cell cycle inhibitors and apoptosis inducers from marine-derived Streptomyces albogriseolus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Current technologies to identify protein kinase substrates in high throughput - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of Echinosporin in Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Echinosporin. The focus is on addressing the challenges associated with its poor oral bioavailability in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and highly variable plasma concentrations of this compound after oral administration in our animal models. What are the likely causes?
A1: Low and variable oral bioavailability is a common challenge for poorly water-soluble compounds like this compound. The primary reasons can be categorized as:
-
Physicochemical Properties: this compound's low aqueous solubility limits its dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption. Its molecular structure may also contribute to poor membrane permeability.
-
Biological Barriers: The harsh environment of the GI tract, including acidic pH in the stomach and enzymatic degradation, can reduce the amount of active drug available for absorption.[1][2] Furthermore, the mucus layer and the tight junctions of the intestinal epithelium can restrict the passage of molecules.[1][2]
-
First-Pass Metabolism: After absorption, this compound may be extensively metabolized in the liver (hepatic first-pass metabolism) or even in the intestinal wall before it reaches systemic circulation.[3]
Q2: What initial steps can we take to improve the oral absorption of this compound in our preclinical studies?
A2: A logical first step is to employ formulation strategies aimed at enhancing the solubility and dissolution rate of this compound. Consider these approaches:
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can significantly improve its dissolution rate.
-
Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can prevent its crystallization and maintain it in a higher energy amorphous state, which has better solubility.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve oral bioavailability by presenting the drug in a solubilized state and utilizing lipid absorption pathways.
Q3: We are considering a lipid-based formulation for this compound. What are the advantages and disadvantages of this approach?
A3: Lipid-based formulations are a promising strategy for poorly water-soluble drugs.
-
Advantages: They can enhance drug solubilization in the GI tract, protect the drug from degradation, and potentially bypass hepatic first-pass metabolism by promoting lymphatic transport.
-
Disadvantages: These formulations can be complex to develop and may have issues with stability. The in vivo performance can also be influenced by the fat content of the diet. Careful selection of lipids, surfactants, and co-solvents is crucial.
Q4: How do we choose the most appropriate formulation strategy for this compound?
A4: The selection of a formulation strategy should be based on the specific physicochemical properties of this compound and the experimental goals. A systematic approach is recommended:
-
Characterize the Compound: Determine key properties like aqueous solubility at different pH values, logP, and crystalline structure.
-
Feasibility Studies: Screen several simple formulations from different categories (e.g., a solid dispersion, a SEDDS, and a nanosuspension) in small-scale in vitro dissolution tests that mimic physiological conditions.
-
In Vivo Pharmacokinetic (PK) Screening: Evaluate the most promising formulations from in vitro testing in a small group of animals to assess their impact on oral bioavailability.
Troubleshooting Guides
Problem 1: High variability in plasma concentrations between individual animals.
| Potential Cause | Troubleshooting Step |
| Inconsistent Dosing | Ensure accurate and consistent oral gavage technique. For solid formulations, verify dose homogeneity. |
| Food Effects | Standardize the fasting and feeding schedule for all animals. The presence of food can significantly alter GI physiology and drug absorption, especially for lipid-based formulations. |
| Formulation Instability | Check the physical and chemical stability of the formulation under experimental conditions. For liquid formulations, ensure the drug remains solubilized or suspended. |
| Inter-animal Physiological Differences | Increase the number of animals per group to improve statistical power and account for natural biological variation. |
Problem 2: The selected formulation shows good in vitro dissolution but poor in vivo bioavailability.
| Potential Cause | Troubleshooting Step |
| Precipitation in the GI Tract | The formulation may be creating a supersaturated state that is not stable in the GI environment, leading to drug precipitation before it can be absorbed. Consider adding precipitation inhibitors to the formulation. |
| Poor Permeability | If solubility is no longer the limiting factor, the low permeability of this compound across the intestinal epithelium may be the primary barrier. Investigate the use of permeation enhancers, though this should be done with caution due to potential toxicity. |
| Extensive Gut Wall Metabolism | The drug may be metabolized by enzymes in the enterocytes. Consider co-administration with an inhibitor of the relevant metabolic enzymes, if known, for mechanistic studies. |
| P-glycoprotein (P-gp) Efflux | This compound might be a substrate for efflux transporters like P-gp, which pump the drug back into the GI lumen. This can be investigated using in vitro cell-based assays (e.g., Caco-2 cells). |
Quantitative Data on Bioavailability Enhancement Strategies
The following table summarizes data from studies on other poorly soluble drugs, illustrating the potential improvements in oral bioavailability that can be achieved with different formulation technologies.
| Drug | Formulation Strategy | Fold Increase in Oral Bioavailability (Compared to unformulated drug) | Reference Compound Class |
| Morin | Phospholipid Complex loaded SEDDS | ~5-fold | Flavonoid |
| Corallopyronin A | Amorphous Solid Dispersion (ASD) with Povidone | ~3-fold | Antibiotic |
| Buspirone | Solid Lipid Nanoparticles (SLN) | ~2.7-fold (brain AUC) | Anxiolytic |
| Enoxaparin | Alginate-coated Chitosan Nanoparticles | Significant enhancement | LMW Heparin |
Note: This data is for illustrative purposes to show the potential magnitude of improvement with different formulation strategies. The actual improvement for this compound will depend on its specific properties.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
-
Polymer Selection: Choose a suitable hydrophilic polymer (e.g., PVP K30, HPMC, or Soluplus®).
-
Solvent System: Identify a common solvent that can dissolve both this compound and the selected polymer. A volatile solvent like ethanol or a mixture of dichloromethane and methanol is often used.
-
Solution Preparation: Dissolve this compound and the polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w). The total solid concentration in the solution is typically between 5-10% (w/v).
-
Spray Drying: Use a laboratory-scale spray dryer (e.g., Büchi B-290). Set the inlet temperature, gas flow rate, and solution feed rate to optimized parameters to ensure efficient solvent evaporation and particle formation. The outlet temperature should be monitored to ensure it is below the glass transition temperature of the ASD.
-
Powder Collection: Collect the dried powder from the cyclone and collection vessel.
-
Characterization: Analyze the resulting ASD powder for drug content, amorphous nature (using techniques like XRD and DSC), and dissolution enhancement in a relevant buffer.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Screen various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH 40, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400) for their ability to solubilize this compound.
-
Ternary Phase Diagram Construction: To identify the self-emulsifying region, construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent.
-
Formulation Preparation: Select a ratio from the self-emulsifying region. Add the required amount of this compound to the oil/surfactant/co-solvent mixture. Gently heat and stir until a clear, homogenous solution is formed.
-
Evaluation of Self-Emulsification: Add a small amount of the prepared SEDDS formulation to a larger volume of aqueous medium (e.g., water or simulated gastric fluid) under gentle agitation. Observe the formation of a fine oil-in-water emulsion.
-
Characterization: Characterize the resulting emulsion for droplet size, polydispersity index (PDI), and drug release profile upon dilution.
Visualizations
Caption: A workflow for troubleshooting poor oral bioavailability.
Caption: Mechanism of bioavailability enhancement by SEDDS.
Caption: Decision tree for formulation strategy selection.
References
Technical Support Center: Troubleshooting Echinosporin Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Echinosporin in cancer cell lines. The information is designed for scientists and drug development professionals to diagnose and overcome experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is an antitumor agent that has been shown to inhibit the synthesis of DNA, RNA, and protein in cancer cells, leading to cell cycle arrest and apoptosis.[1] Its broad inhibitory action suggests it may affect fundamental cellular processes required for proliferation.
Q2: My cancer cell line is showing reduced sensitivity to this compound. How can I confirm and quantify this resistance?
To confirm and quantify drug resistance, it is essential to determine the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a key indicator of resistance.[2][3]
Data Presentation: IC50 Comparison
The results of such an experiment can be summarized in a table for clear comparison. Below is a hypothetical example:
| Cell Line | Treatment | IC50 Value (µM) | Resistance Fold-Change |
| Parental Line | This compound | 0.5 | - |
| Resistant Subline | This compound | 10.0 | 20-fold |
Q3: What are the common mechanisms that might lead to this compound resistance?
While specific resistance mechanisms to this compound are still under investigation, common mechanisms of anticancer drug resistance that could be involved include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[4][5]
-
Alterations in Apoptotic Pathways: Cancer cells can evade programmed cell death (apoptosis) by upregulating anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) or downregulating pro-apoptotic proteins (e.g., Bax, Bak). This can counteract the apoptosis-inducing effects of this compound.
-
Drug Target Modification: Although the precise molecular target of this compound is not fully elucidated, mutations or alterations in its target protein could prevent effective binding and inhibition.
-
Activation of Bypass Signaling Pathways: Cancer cells may activate alternative signaling pathways to compensate for the inhibitory effects of this compound, allowing for continued proliferation and survival.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
Problem 1: Inconsistent IC50 values for this compound.
| Possible Cause | Troubleshooting Step |
| Cell Culture Variability | Ensure consistent cell seeding density, passage number, and growth phase. Cell confluence can affect drug sensitivity. |
| Drug Solution Instability | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Check for precipitation. |
| Assay Performance | Optimize the incubation time for the cell viability assay (e.g., MTT, CellTiter-Glo®) and ensure linearity of the assay in your cell line. |
Problem 2: Suspected resistant cell line shows only a marginal increase in IC50.
| Possible Cause | Troubleshooting Step |
| Heterogeneous Resistance | The resistant population may be a mix of sensitive and resistant cells. Perform clonal selection to isolate and characterize single-cell clones with higher resistance. |
| Transient Adaptation | The observed resistance might be a temporary adaptation. Perform a "washout" experiment by culturing the resistant cells in drug-free medium for several passages and then re-determining the IC50. Stable resistance should be maintained. |
Problem 3: Unable to determine the mechanism of resistance.
| Possible Cause | Troubleshooting Step |
| Multiple Resistance Mechanisms | Cancer cells can develop resistance through multiple mechanisms simultaneously. A multi-pronged experimental approach is necessary. |
| Novel Resistance Pathway | The resistance mechanism may be novel and not previously described. Consider unbiased screening approaches like transcriptomics (RNA-seq) or proteomics to identify differentially expressed genes or proteins. |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the use of a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to calculate the IC50 of this compound.
Materials:
-
Cancer cell lines (parental and suspected resistant)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of Apoptosis Markers
This protocol is for detecting changes in the expression of key apoptosis-related proteins, such as Bcl-2 family members and cleaved caspases.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells and determine the protein concentration of each sample.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound and potential resistance pathways.
Caption: Experimental workflow for troubleshooting this compound resistance.
References
- 1. Antitumor activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Echinosporin Dosage and Administration Schedule in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Echinosporin in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound has been shown to exhibit antitumor activity by inhibiting DNA, RNA, and protein synthesis.[1] It functions as a cell cycle inhibitor, causing arrest at the G2/M phase, and is an inducer of apoptosis.[2]
Q2: What are the general recommendations for handling and storing this compound?
A2: While specific stability data for this compound is limited, as a general practice for similar compounds, it should be stored in a cool, dry place, protected from light. For in vivo studies, it is crucial to prepare fresh formulations for each experiment to ensure stability and solubility. Always refer to the manufacturer's specific storage recommendations if available.
Q3: In which tumor models has this compound shown activity?
A3: this compound has demonstrated antitumor activity in rodent models of leukemia P388, P388/VCR, and fibrosarcoma Meth 1. It has shown marginal activity against melanoma B16 and sarcoma 180, and was not active against Lewis lung carcinoma and xenograft MX-1.[1]
Troubleshooting Guide
High Toxicity and Mortality
Q4: We are observing significant toxicity (e.g., weight loss >20%, lethargy, mortality) in our initial in vivo studies with this compound. What are the immediate steps and long-term solutions?
A4: High toxicity indicates that the initial dose is likely above the Maximum Tolerated Dose (MTD).
Immediate Actions:
-
Immediately reduce the dose by 50-75% in the next experimental cohort.
-
Ensure the vehicle is not contributing to the toxicity by including a vehicle-only control group.
Troubleshooting and Optimization:
-
Conduct a Dose-Ranging Study: Perform a pilot study with a wider range of doses to determine the MTD.
-
Refine the Administration Schedule: Consider less frequent dosing (e.g., every other day or twice weekly) to allow for animal recovery.
-
Evaluate the Formulation: Ensure this compound is fully solubilized in the vehicle. Poor solubility can lead to inconsistent dosing and localized toxicity.
Lack of Efficacy
Q5: this compound is not showing the expected antitumor efficacy in our animal model, even at what we believe to be a high dose. What are the potential reasons and troubleshooting steps?
A5: Lack of efficacy can be due to several factors, ranging from suboptimal dosing to issues with the experimental model itself.
Troubleshooting and Optimization:
-
Pharmacokinetic (PK) Analysis: It is crucial to determine if the compound is reaching the target tissue at a sufficient concentration and for an adequate duration. A basic PK study is recommended.
-
Target Engagement: Confirm that this compound is modulating its intended molecular targets within the tumor tissue at the administered dose.
-
Review the Animal Model: Ensure the chosen animal model is appropriate and that the tumor growth rate is suitable for the experimental timeline.
-
Optimize Dosing Regimen: The current dosing schedule may not be optimal. Consider more frequent administration or a different route (e.g., intravenous vs. intraperitoneal) to improve exposure.
High Variability in Results
Q6: We are observing high variability in tumor growth and response to this compound between animals in the same treatment group. How can we reduce this variability?
A6: High inter-animal variability can mask the true effect of the compound.
Troubleshooting and Optimization:
-
Standardize Procedures: Ensure consistency in tumor cell implantation, animal age and weight, and drug administration techniques.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual biological differences.
-
Monitor Animal Health: Ensure consistent housing conditions, including light/dark cycles, temperature, and diet, as stress can impact tumor growth and drug metabolism.
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD)
Objective: To identify the highest dose of this compound that can be administered without causing unacceptable toxicity.
Methodology:
-
Animal Model: Select a relevant mouse strain (e.g., BALB/c or C57BL/6). Use a small number of animals per group (n=3-5).
-
Dose Escalation: Administer escalating single doses of this compound to different groups (e.g., 1, 5, 10, 25, 50 mg/kg). Include a vehicle control group.
-
Administration: Administer the compound via the intended route (e.g., intraperitoneal injection).
-
Monitoring:
-
Observe animals daily for clinical signs of toxicity (e.g., weight loss, ruffled fur, lethargy, changes in posture).
-
Record body weight daily for 7-14 days.
-
-
Endpoint: The MTD is defined as the highest dose that does not result in >20% weight loss or significant clinical signs of toxicity.
Protocol 2: Dose-Response Efficacy Study
Objective: To evaluate the antitumor efficacy of this compound at various doses.
Methodology:
-
Animal Model: Use an appropriate tumor xenograft or syngeneic model.
-
Tumor Implantation: Implant tumor cells subcutaneously. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize animals into treatment groups (n=8-10 per group).
-
Treatment Groups:
-
Vehicle Control
-
This compound at three dose levels below the MTD (e.g., 0.25x MTD, 0.5x MTD, 1x MTD)
-
Positive Control (a standard-of-care chemotherapy, if available)
-
-
Administration: Administer the treatments according to a defined schedule (e.g., daily, 5 days a week for 2 weeks).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Record body weight 2-3 times per week.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³). Efficacy is determined by comparing the tumor growth inhibition in the treated groups to the vehicle control.
Protocol 3: Basic Pharmacokinetic (PK) Study
Objective: To determine the plasma concentration-time profile of this compound after a single dose.
Methodology:
-
Animal Model: Use non-tumor-bearing mice of the same strain as in efficacy studies.
-
Administration: Administer a single dose of this compound (e.g., at the MTD or a therapeutically relevant dose) via the intended route.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). A sparse sampling design where each animal is bled at a few time points can be used.
-
Sample Processing: Process the blood to obtain plasma and store at -80°C until analysis.
-
Analysis: Analyze the plasma samples to determine the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
Data Presentation
Table 1: Example Maximum Tolerated Dose (MTD) Determination Data
| Dose (mg/kg) | Mean Body Weight Change (%) | Clinical Signs of Toxicity | Mortality |
| Vehicle | +5% | None | 0/5 |
| 10 | +2% | None | 0/5 |
| 25 | -8% | Mild lethargy on Day 2 | 0/5 |
| 50 | -22% | Significant lethargy, ruffled fur | 2/5 |
Researchers should populate this table with their own experimental data.
Table 2: Example Tumor Growth Inhibition Data
| Treatment Group | Mean Tumor Volume at Endpoint (mm³) | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1850 ± 250 | 0 | +4% |
| This compound (10 mg/kg) | 1200 ± 180 | 35 | +1% |
| This compound (25 mg/kg) | 750 ± 120 | 60 | -5% |
| Positive Control | 600 ± 100 | 68 | -10% |
Researchers should populate this table with their own experimental data.
Table 3: Example Pharmacokinetic Parameters
| Parameter | Value |
| Dose (mg/kg) | 25 |
| Cmax (ng/mL) | Enter Value |
| Tmax (hr) | Enter Value |
| AUC (0-24h) (ng*hr/mL) | Enter Value |
| Half-life (t½) (hr) | Enter Value |
Researchers should populate this table with their own experimental data.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow for dosage optimization.
Caption: Troubleshooting decision tree for in vivo studies.
References
refining the purification process of Echinosporin from bacterial fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refining of Echinosporin from bacterial fermentation.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during the fermentation, extraction, and purification of this compound.
Fermentation Troubleshooting
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| 1. Low or no this compound production despite good cell growth. | - Suboptimal Fermentation Medium: The composition of the culture medium may not be conducive to secondary metabolite production. - Incorrect Fermentation Time: this compound production is growth-phase dependent, and harvesting too early or too late can result in low yields. - Non-ideal pH: The pH of the fermentation broth can significantly impact enzyme activity and metabolite production. - Inadequate Aeration: Insufficient dissolved oxygen can limit the biosynthesis of secondary metabolites. | - Medium Optimization: Systematically evaluate different carbon and nitrogen sources. For many Streptomyces species, specific amino acids can influence the shikimate pathway, the precursor pathway for this compound. - Time Course Study: Perform a time-course analysis of your fermentation, sampling at regular intervals to determine the optimal harvest time. - pH Monitoring and Control: Monitor the pH of the culture throughout the fermentation and maintain it within the optimal range for Streptomyces echinosporus (typically near neutral). - Improve Aeration: Increase the agitation speed or the airflow rate to ensure sufficient oxygen supply. |
| 2. High batch-to-batch variability in this compound yield. | - Inconsistent Inoculum: Variations in the age, size, or quality of the seed culture can lead to inconsistent fermentation performance. - Variability in Raw Materials: Natural components in the medium (e.g., yeast extract, peptone) can have batch-to-batch variations. | - Standardize Inoculum Preparation: Implement a strict protocol for preparing the seed culture, ensuring consistency in growth phase and cell density. - Quality Control of Media Components: Whenever possible, use defined media or perform quality control checks on complex media components. |
| 3. Contamination of the fermentation culture. | - Improper Sterilization: Inadequate sterilization of the fermenter, medium, or air supply. - Poor Aseptic Technique: Contamination introduced during inoculation or sampling. | - Verify Sterilization Procedures: Ensure that all equipment and media are properly sterilized. Validate your autoclave cycles. - Strict Aseptic Technique: Use a laminar flow hood for all manipulations and ensure all connections to the fermenter are sterile. |
Extraction and Purification Troubleshooting
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| 4. Low recovery of this compound after solvent extraction. | - Inappropriate Solvent: The chosen solvent may not have the optimal polarity to efficiently extract this compound. - Incorrect pH during Extraction: The pH of the fermentation broth can affect the solubility and partitioning of this compound. - Emulsion Formation: Formation of a stable emulsion between the aqueous and organic layers can trap the product. | - Solvent Selection: Based on its structure, this compound is a polar molecule. While early methods used adsorption to activated carbon[1], modern approaches for similar compounds often use ethyl acetate for extraction from the fermentation broth[2]. Experiment with different solvents of varying polarities. - pH Adjustment: Adjust the pH of the fermentation broth before extraction to optimize the partitioning of this compound into the organic phase. - Break Emulsions: Emulsions can sometimes be broken by centrifugation, addition of salt, or filtration through a bed of celite. |
| 5. Poor separation during column chromatography. | - Inappropriate Stationary Phase: The chosen stationary phase (e.g., silica gel, alumina) may not be suitable for separating this compound from impurities. - Incorrect Mobile Phase: The solvent system used for elution may be too polar or non-polar, resulting in poor resolution. - Column Overloading: Applying too much crude extract to the column can lead to broad peaks and poor separation. | - Stationary Phase Selection: Silica gel is a common choice for the purification of many secondary metabolites from Streptomyces[3]. Consider other options like reversed-phase C18 silica for more polar compounds. - Mobile Phase Optimization: Develop a suitable solvent system using thin-layer chromatography (TLC) before running the column. A gradient elution from a non-polar solvent to a more polar solvent is often effective. - Optimize Loading: Determine the optimal loading capacity of your column for your crude extract. |
| 6. Presence of persistent impurities in the final product. | - Co-eluting Compounds: Impurities with similar polarity to this compound may be difficult to separate with a single chromatographic step. - Degradation of this compound: The compound may be unstable under the purification conditions (e.g., pH, temperature). | - Multi-step Purification: Employ orthogonal purification techniques. For example, follow a normal-phase silica gel chromatography step with a reversed-phase high-performance liquid chromatography (HPLC) step. - Assess Stability: Investigate the stability of this compound at different pH values and temperatures to identify conditions that minimize degradation. |
| 7. Difficulty in crystallizing the purified this compound. | - Presence of Minor Impurities: Even small amounts of impurities can inhibit crystallization. - Incorrect Solvent System: The choice of solvent is critical for inducing crystallization. | - Final Polishing Step: Use a final HPLC purification step to remove trace impurities. - Solvent Screening: An early report indicates that this compound can be crystallized from methanol[1]. Experiment with different solvent and anti-solvent combinations to find the optimal conditions for crystallization. |
Experimental Protocols
General Workflow for this compound Purification
This section provides a generalized workflow for the purification of this compound based on established methods for microbial secondary metabolites.
References
- 1. A new antibiotic this compound (XK-213) - producing organism, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Purification and biological evaluation of the metabolites produced by Streptomyces sp. TK-VL_333 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antitumor Activities of Echinosporin and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antitumor properties of Echinosporin, a natural product derived from Streptomyces, and Doxorubicin, a well-established chemotherapeutic agent. This objective analysis is supported by available experimental data to inform preclinical research and drug development efforts.
I. Quantitative Assessment of Antitumor Activity
The cytotoxic effects of this compound and Doxorubicin have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, are summarized below. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| K562 | Chronic Myelogenous Leukemia | 25.1[1] | ~0.1 - 1.0 |
| HCT-15 | Colon Carcinoma | 247[1] | ~0.1 - 5.0 |
| tsFT210 | Mouse Mammary Carcinoma | 91.5[1] | Not Widely Reported |
| HCT116 | Colon Cancer | Not Reported | 24.30 (µg/ml)[2] |
| Hep-G2 | Hepatocellular Carcinoma | Not Reported | 14.72 (µg/ml)[2] |
| PC3 | Prostate Cancer | Not Reported | 2.64 (µg/ml) |
| A549 | Lung Cancer | Not Reported | 1.50 |
| HeLa | Cervical Cancer | Not Reported | 1.00 |
| LNCaP | Prostate Cancer | Not Reported | 0.25 |
Note: Doxorubicin IC50 values are presented as a range compiled from multiple sources to reflect the variability across different experimental setups. Some Doxorubicin IC50 values were reported in µg/ml and have been noted accordingly.
II. Mechanisms of Antitumor Action
A. Doxorubicin: A Multi-Faceted Approach to Cancer Cell Killing
Doxorubicin is a well-characterized anthracycline antibiotic that exerts its potent anticancer effects through multiple mechanisms. Its primary modes of action include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, leading to a distortion of the DNA structure. This intercalation process interferes with DNA replication and transcription, ultimately inhibiting cancer cell proliferation.
-
Topoisomerase II Inhibition: Doxorubicin stabilizes the complex between DNA and topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication. This stabilization prevents the re-ligation of DNA strands, leading to double-strand breaks and the induction of apoptosis.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, which generates free radicals. This leads to oxidative stress, causing damage to cellular components such as lipids, proteins, and DNA, and contributing to its cytotoxic effects.
The culmination of these actions triggers various cell death pathways, including apoptosis, senescence, and autophagy.
B. This compound: A Promising Inducer of Cell Cycle Arrest and Apoptosis
This compound, an antibiotic isolated from Streptomyces species, has demonstrated notable antitumor activity. While its mechanisms are not as extensively studied as those of Doxorubicin, available evidence points to two key effects:
-
Cell Cycle Arrest at G2/M Phase: this compound has been shown to halt the cell cycle at the G2/M transition phase in cancer cells. This prevents the cells from entering mitosis and dividing, thereby inhibiting tumor growth.
-
Induction of Apoptosis: Following cell cycle arrest, this compound triggers programmed cell death, or apoptosis. This is a crucial mechanism for eliminating cancerous cells in a controlled manner.
Further research is required to fully elucidate the specific molecular targets and signaling pathways involved in this compound's antitumor activity.
III. Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the antitumor activity of compounds like this compound and Doxorubicin.
A. Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (this compound or Doxorubicin) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
B. Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Cells are treated with the test compound for a specific duration.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are stained with a solution containing propidium iodide (PI), a fluorescent dye that binds to DNA, and RNase to eliminate RNA staining.
-
Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Data Analysis: The data is analyzed to generate a histogram representing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
C. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for a defined period.
-
Cell Harvesting: Cells are harvested and washed with a binding buffer.
-
Staining: Cells are incubated with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The results are displayed as a dot plot, which allows for the quantification of different cell populations:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
IV. Visualizing Mechanisms and Workflows
Signaling Pathways and Experimental Flow
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Doxorubicin's multifaceted antitumor mechanism.
Caption: this compound's induction of cell cycle arrest and apoptosis.
Caption: Workflow for assessing in vitro antitumor activity.
V. Conclusion
Doxorubicin remains a cornerstone of cancer chemotherapy with a well-established, multi-pronged mechanism of action. This compound, a natural product, presents a promising alternative with a distinct mechanism centered on inducing G2/M cell cycle arrest and apoptosis. The available data suggests that while Doxorubicin is potent across a broad range of cancers, this compound's efficacy may be more cell-line specific.
A direct, head-to-head comparison of the in vivo antitumor efficacy, toxicity profiles, and pharmacokinetic properties of this compound and Doxorubicin is warranted. Further investigation into the specific molecular pathways targeted by this compound will be crucial in defining its therapeutic potential and identifying patient populations that may benefit most from this novel agent. This guide serves as a foundational resource for researchers dedicated to advancing the field of oncology through the exploration of both established and emerging antitumor compounds.
References
Scarcity of Publicly Available Data on Novel Echinosporin Analogs Hampers Comprehensive Comparative Analysis
Despite extensive searches for structure-activity relationship (SAR) studies of novel Echinosporin analogs, publicly available research detailing the synthesis and comparative biological evaluation of a series of such compounds is currently limited. This scarcity of specific data on novel synthetic derivatives of this compound restricts the ability to perform a detailed comparative analysis as requested.
This compound, a natural product isolated from Streptomyces, has demonstrated antitumor activity against various cancer cell lines.[1][2] Research has shown that it can inhibit the synthesis of DNA, RNA, and protein, and induce cell cycle arrest and apoptosis.[1][3] However, dedicated studies on the systematic synthesis of novel analogs and the evaluation of their structure-activity relationships appear to be unpublished or not widely disseminated in public databases.
The available information primarily focuses on the parent compound and a naturally occurring analog, 7-deoxythis compound. This allows for a very limited comparison.
Comparison of this compound and 7-deoxythis compound
Due to the lack of data on a series of novel synthetic analogs, the following table presents a comparison based on the available information for this compound and its known natural analog.
| Compound | Structure | Cell Line | Activity Metric (IC50) | Reference |
| This compound | [Insert Chemical Structure of this compound if available from a reliable source] | K562 (Human myelogenous leukemia) | 25.1 µM | [2] |
| HCT-15 (Human colon carcinoma) | 247 µM | |||
| tsFT210 (Mouse mammary carcinoma) | 91.5 µM | |||
| 7-deoxythis compound | [Insert Chemical Structure of 7-deoxythis compound if available from a reliable source] | K562 (Human myelogenous leukemia) | 143 µM |
Hypothetical Experimental Workflow for SAR Studies of Novel this compound Analogs
The following represents a generalized workflow for the synthesis and evaluation of novel this compound analogs, based on common practices in drug discovery and the known biological activities of the parent compound.
Caption: Generalized workflow for the SAR studies of novel this compound analogs.
Postulated Signaling Pathway for this compound-Induced Apoptosis
Given that this compound is known to induce apoptosis, the following diagram illustrates a potential signaling pathway that could be investigated for its analogs. This is a generalized representation of apoptosis signaling.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Experimental Protocols (Generalized)
Due to the absence of specific studies on novel this compound analogs, the following are generalized protocols for key experiments that would be essential in their evaluation.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the this compound analogs (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Data Acquisition: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are treated with the this compound analogs at their IC50 concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing a fluorescent DNA-intercalating dye, such as propidium iodide (PI), and RNase A (to prevent staining of RNA).
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The distribution of cells in the different phases of the cell cycle is determined based on their DNA content. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.
References
A Comparative Framework for Validating the Anticancer Effects of Echinosporin in Patient-Derived Xenografts
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: To date, no public-domain research articles have specifically detailed the evaluation of Echinosporin in patient-derived xenograft (PDX) models. This guide, therefore, presents a comprehensive, hypothetical framework based on established best practices in PDX research to direct and inform future investigations into the anticancer potential of this compound.
Introduction
Patient-derived xenografts (PDXs), created by implanting tumor tissue from a patient directly into an immunodeficient mouse, are increasingly recognized as a superior preclinical model.[1] These models are known to retain the primary histological and genetic characteristics of the original patient tumor, offering a more predictive platform for evaluating the efficacy of novel anticancer agents compared to traditional cell line-derived xenografts.[1][2][3]
This compound, a compound isolated from Streptomyces echinosporus, has demonstrated antitumor activity in several rodent tumor models, including leukemia P388 and fibrosarcoma Meth 1.[4] Its mechanism of action has been linked to the inhibition of DNA, RNA, and protein synthesis, as well as the induction of G2/M phase cell cycle arrest and apoptosis. One study has identified topoisomerase II alpha as a specific target. However, its efficacy in the highly relevant PDX model system has not yet been reported.
This guide provides a proposed experimental design for validating and comparing the anticancer effects of this compound in PDX models of common solid tumors, such as non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and breast cancer.
Proposed Experimental Design and Workflow
A robust preclinical study to evaluate this compound in PDX models would involve several key stages, from model selection and establishment to drug efficacy studies and molecular analysis.
Caption: Proposed experimental workflow for this compound evaluation in PDX models.
Comparator Anticancer Agents
To benchmark the efficacy of this compound, it is essential to include standard-of-care and targeted agents that have been previously evaluated in PDX models for the selected cancer types.
| Cancer Type | Comparator Agent | Class | Rationale for Selection in PDX Models |
| NSCLC (EGFR-mutant) | Osimertinib | EGFR Tyrosine Kinase Inhibitor (TKI) | Standard of care for EGFR-mutant NSCLC; its efficacy has been demonstrated in corresponding PDX models. |
| NSCLC (MET-amplified) | Savolitinib | MET Tyrosine Kinase Inhibitor | Investigated in combination with other TKIs in MET-amplified NSCLC PDX models. |
| Colorectal Cancer (KRAS WT) | Cetuximab | EGFR Monoclonal Antibody | Standard therapy for KRAS wild-type CRC; response rates in PDX models correlate with clinical outcomes. |
| Colorectal Cancer | Irinotecan + 5-FU | Topoisomerase I Inhibitor + Antimetabolite | Standard chemotherapy combination (FOLFIRI); widely tested in CRC PDX models. |
| Breast Cancer (ER+) | Tamoxifen | Selective Estrogen Receptor Modulator | Standard endocrine therapy for ER-positive breast cancer; resistance mechanisms have been studied in PDX models. |
| Triple-Negative Breast Cancer | Doxorubicin | Anthracycline Chemotherapy | Standard cytotoxic agent used in TNBC; evaluated in PDX models of this subtype. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validity of the findings.
Establishment of Patient-Derived Xenografts
-
Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients under institutional review board (IRB) approval.
-
Implantation: A small fragment (approx. 3x3x3 mm) of the viable tumor tissue is subcutaneously implanted into the flank of an immunodeficient mouse (e.g., NOD-scid Gamma (NSG) mouse).
-
Monitoring: Mice are monitored for tumor growth. Tumor volume is measured 2-3 times weekly with calipers (Volume = (Length x Width²)/2).
-
Passaging: Once a tumor reaches a volume of approximately 1000-1500 mm³, it is excised, divided into smaller fragments, and re-implanted into a new cohort of mice for expansion. Early passages (F2-F5) are recommended for drug efficacy studies to minimize genetic drift.
Drug Efficacy Study
-
Cohort Generation: Once an established PDX line is expanded, tumor-bearing mice are generated.
-
Randomization: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment cohorts (e.g., n=8-10 mice per group).
-
Treatment Groups:
-
Vehicle Control (e.g., saline, DMSO solution)
-
This compound (dose and schedule to be determined by maximum tolerated dose studies)
-
Comparator Agent 1 (e.g., Osimertinib)
-
Comparator Agent 2 (e.g., Irinotecan)
-
-
Drug Administration: Drugs are administered via the appropriate route (e.g., oral gavage, intraperitoneal injection) based on their formulation and established protocols.
-
Efficacy Assessment: Tumor volumes and body weights are measured throughout the study. The primary endpoint is typically tumor growth inhibition (TGI).
Post-Treatment Analysis
-
Immunohistochemistry (IHC): At the end of the study, tumors are harvested, fixed in formalin, and embedded in paraffin. IHC can be performed to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Molecular Analysis: A portion of the tumor can be snap-frozen for DNA/RNA/protein extraction to analyze the expression of target proteins and signaling pathway components via Western blot, qPCR, or next-generation sequencing.
Data Presentation and Potential Outcomes
Quantitative data should be summarized for clear comparison. The following tables illustrate how the results of such a hypothetical study could be presented.
Table 1: Hypothetical Tumor Growth Inhibition in NSCLC PDX Model (EGFR L858R)
| Treatment Group | N | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | P-value (vs. Vehicle) |
| Vehicle Control | 10 | 1250 ± 150 | - | - |
| This compound (X mg/kg) | 10 | 625 ± 95 | 50 | <0.01 |
| Osimertinib (Y mg/kg) | 10 | 250 ± 50 | 80 | <0.001 |
Table 2: Hypothetical Apoptosis Induction in CRC PDX Model (KRAS WT)
| Treatment Group | N | % Cleaved Caspase-3 Positive Cells ± SD | P-value (vs. Vehicle) |
| Vehicle Control | 5 | 2.5 ± 0.8 | - |
| This compound (X mg/kg) | 5 | 15.2 ± 3.1 | <0.01 |
| Cetuximab (Z mg/kg) | 5 | 12.8 ± 2.5 | <0.05 |
Postulated Signaling Pathway for this compound
Given that this compound can induce G2/M cell cycle arrest and apoptosis, and has been suggested to target topoisomerase II alpha, a key signaling pathway to investigate would be the DNA damage response pathway leading to cell cycle arrest and apoptosis.
Caption: Postulated signaling pathway for this compound-induced cell cycle arrest and apoptosis.
Conclusion
While direct evidence is currently lacking, the known biological activities of this compound warrant its investigation in advanced preclinical models such as PDXs. The experimental framework outlined in this guide provides a clear and comprehensive roadmap for researchers to validate the anticancer effects of this compound, compare its efficacy against established therapies, and elucidate its mechanism of action in a clinically relevant setting. Such studies would be a critical step in determining the translational potential of this compound as a novel anticancer agent.
References
Echinosporin in Multidrug-Resistant Cancer Cells: An Analysis of Limited Cross-Resistance Data
For researchers, scientists, and drug development professionals, the quest for novel compounds effective against multidrug-resistant (MDR) cancer remains a critical frontier in oncology. Echinosporin, an antitumor antibiotic isolated from Streptomyces echinosporus, has demonstrated potential in this area, though comprehensive cross-resistance studies are notably absent in publicly available literature. This guide synthesizes the available data, highlighting the need for further research to fully characterize this compound's profile in MDR cancer.
Early research, primarily a study from 1985, indicated that this compound possesses antitumor activity against a vincristine-resistant murine leukemia cell line, P388/VCR.[1] This finding is significant as vincristine resistance in P388 cells is a well-established model for P-glycoprotein (P-gp) mediated multidrug resistance.[2][3][4] P-gp is an ATP-binding cassette (ABC) transporter that actively effluxes a wide range of structurally and functionally diverse chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.[5] The observation that this compound is active in a cell line known to exhibit this resistance mechanism suggests it may be a poor substrate for P-gp or may act via a mechanism that circumvents this efflux pump.
However, a detailed comparison of this compound with other chemotherapeutic agents across a panel of well-characterized MDR cancer cell lines is not available in the current body of scientific literature. To construct a robust comparison, data on the half-maximal inhibitory concentrations (IC50) of this compound against various MDR cell lines, alongside IC50 values for standard-of-care drugs like doxorubicin, paclitaxel, and vincristine, would be essential.
Comparative Efficacy Data: A Notable Gap
A comprehensive comparison guide would necessitate quantitative data on the cytotoxic activity of this compound and alternative compounds in various MDR cancer cell lines. This data is crucial for assessing the degree of cross-resistance or collateral sensitivity. Unfortunately, such a comparative table cannot be constructed due to the lack of published studies providing these IC50 values for this compound.
Table 1: Illustrative Comparative Cytotoxicity Data (Hypothetical)
| Cell Line | Resistance Mechanism | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Vincristine IC50 (µM) | Paclitaxel IC50 (µM) |
| P388/S (Sensitive) | - | Data not available | Data not available | Data not available | Data not available |
| P388/VCR (Vincristine-R) | P-gp overexpression | Data not available | Data not available | Data not available | Data not available |
| A2780/ADR (Doxorubicin-R) | P-gp overexpression | Data not available | Data not available | Data not available | Data not available |
| NCI/ADR-RES (Doxorubicin-R) | P-gp overexpression | Data not available | Data not available | Data not available | Data not available |
This table is for illustrative purposes only. The data for this compound is not publicly available.
Experimental Protocols: Foundational Methodologies for Future Studies
While specific protocols for cross-resistance studies of this compound are not published, standard methodologies for such investigations are well-established. Future research would likely employ the following experimental workflows.
Cell Culture and Maintenance of MDR Cell Lines
Multidrug-resistant cancer cell lines, such as P388/VCR, are typically maintained in continuous culture with a low concentration of the selecting agent (e.g., vincristine) to ensure the stability of the resistance phenotype. The parental sensitive cell line (P388) is cultured in parallel under identical conditions without the selecting agent.
Cytotoxicity Assays
To determine the IC50 values, a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay would be employed.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: A serial dilution of this compound and comparator drugs (e.g., doxorubicin, vincristine, paclitaxel) is added to the wells.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
Assay Development: The appropriate reagent (e.g., MTT) is added, and after a further incubation period, the absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curves.
Signaling Pathways and Mechanisms of Action: Uncharted Territory
The molecular mechanisms by which this compound exerts its effects in MDR cancer cells remain to be elucidated. The initial finding of its activity in P388/VCR cells suggests several possibilities that warrant investigation.
Caption: Hypothetical mechanisms of this compound in P-gp-overexpressing MDR cancer cells.
One hypothesis is that this compound is not a substrate for P-gp and can therefore accumulate within the resistant cells to reach its therapeutic target. Another possibility is that this compound's mechanism of action is entirely different from that of the drugs to which the cells are resistant, thus bypassing the resistance mechanism. The 1985 study noted that this compound inhibits DNA, RNA, and protein synthesis, but the precise molecular targets are unknown.
Caption: A potential experimental workflow to elucidate this compound's mechanism in MDR cells.
Conclusion and Future Directions
The limited available data on this compound's activity in multidrug-resistant cancer cells, while promising, underscores a significant gap in our understanding of this compound. The early observation of its efficacy in a vincristine-resistant cell line provides a strong rationale for further investigation. Future studies should focus on:
-
Comprehensive Cross-Resistance Profiling: Evaluating the activity of this compound against a broad panel of cancer cell lines with well-defined MDR mechanisms.
-
Mechanism of Action Studies: Determining whether this compound is a substrate for P-gp and other ABC transporters, and identifying its specific intracellular targets.
-
Signaling Pathway Analysis: Investigating the effects of this compound on key signaling pathways involved in cell survival, proliferation, and apoptosis in MDR cells.
A thorough characterization of this compound's activity in multidrug-resistant cancer is a prerequisite for any potential clinical development. The generation of robust, comparative data will be instrumental in determining the future of this compound in the landscape of cancer therapeutics.
References
- 1. Antitumor activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overexpression of P-glycoprotein and alterations in topoisomerase II in P388 mouse leukemia cells selected in vivo for resistance to mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a P-glycoprotein-related protein (mini-P-glycoprotein) which is overexpressed in multidrug resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P-glycoprotein gene amplification and expression in multidrug-resistant murine P388 and B16 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
A Comparative Analysis of Echinosporin's Mechanism with Other Natural Product Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer mechanism of Echinosporin with other well-established natural product anticancer agents. The information presented is supported by experimental data to aid in research and drug development efforts.
Introduction to this compound
This compound is a natural product first isolated from Streptomyces echinosporus.[1] As a member of the lactone family of compounds, it has demonstrated notable antitumor activity.[2] Experimental evidence indicates that this compound exerts its anticancer effects primarily through the induction of cell cycle arrest at the G2/M phase and the initiation of apoptosis (programmed cell death). Furthermore, studies have shown that this compound can inhibit the synthesis of DNA, RNA, and protein, contributing to its overall cytotoxic effects on cancer cells.[2] While the broad strokes of its mechanism are understood, the specific molecular signaling pathways targeted by this compound are still under investigation.
Comparative Analysis of Anticancer Mechanisms
To provide a comprehensive understanding of this compound's mechanism of action, this guide compares it with five other well-characterized natural product anticancer agents: Paclitaxel, Vincristine, Doxorubicin, Camptothecin, and Etoposide. These agents represent different classes of anticancer drugs with distinct molecular targets and mechanisms.
Table 1: Comparison of Mechanisms of Action
| Agent | Class | Primary Mechanism of Action | Cell Cycle Specificity |
| This compound | Lactone | Induces G2/M phase cell cycle arrest and apoptosis; Inhibits DNA, RNA, and protein synthesis. | G2/M phase |
| Paclitaxel | Taxane | Stabilizes microtubules, leading to mitotic arrest and induction of apoptosis. | G2/M phase |
| Vincristine | Vinca Alkaloid | Destabilizes microtubules by inhibiting tubulin polymerization, leading to mitotic arrest. | M phase |
| Doxorubicin | Anthracycline | Intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, causing DNA damage. | Cell-cycle non-specific |
| Camptothecin | Quinoline Alkaloid | Inhibits topoisomerase I, leading to DNA single-strand breaks and apoptosis. | S phase |
| Etoposide | Podophyllotoxin | Inhibits topoisomerase II, causing DNA double-strand breaks. | S and G2 phases |
Table 2: Comparative Cytotoxicity (IC50 Values in Various Cancer Cell Lines)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for each agent across a range of cancer cell lines. These values indicate the concentration of the drug required to inhibit the growth of 50% of the cells and are a measure of cytotoxic potency. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Agent | tsFT210 (µM) | K562 (µM) | HCT-15 (µM) | HeLa (µM) | MCF-7 (µM) | A549 (µM) |
| This compound | 91.5 | 25.1 | 247 | - | - | - |
| Paclitaxel | - | - | - | ~0.005-0.01 | ~0.002-0.008 | ~0.002-0.007 |
| Vincristine | - | - | - | - | 0.0143 | - |
| Doxorubicin | - | - | - | 1.00 | 2.50 | >20 |
| Camptothecin | - | - | - | - | 0.089 | - |
| Etoposide | - | - | - | 209.90 | - | 139.54 |
Signaling Pathways and Molecular Mechanisms
The following diagrams illustrate the known signaling pathways affected by each anticancer agent.
.dot
Caption: Generalized mechanism of this compound.
.dot
Caption: Mechanism of Paclitaxel.
.dot
Caption: Mechanism of Vincristine.
.dot
Caption: Mechanism of Doxorubicin.
.dot
Caption: Mechanisms of Camptothecin and Etoposide.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanisms of these anticancer agents.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of the anticancer agent in culture medium. Replace the medium in each well with 100 µL of the drug solution. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the anticancer agent at the desired concentration and time.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Fixation: Wash the cells with ice-cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the emission at ~617 nm.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Analysis by Western Blot
Principle: Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway, such as cleaved caspases (e.g., caspase-3, -8, -9) and PARP. The cleavage of these proteins is a hallmark of apoptosis.
Protocol:
-
Protein Extraction: Treat cells with the anticancer agent, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the apoptotic markers of interest (e.g., anti-cleaved caspase-3, anti-PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
In Vitro Tubulin Polymerization Assay
Principle: This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules. The polymerization process is monitored by an increase in light scattering or fluorescence.
Protocol:
-
Reagent Preparation: Reconstitute purified tubulin protein in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP). Prepare the test compound at various concentrations.
-
Assay Setup: In a 96-well plate, add the polymerization buffer, GTP, and the test compound.
-
Initiation of Polymerization: Add the tubulin solution to the wells to initiate the polymerization reaction.
-
Measurement: Immediately place the plate in a spectrophotometer or fluorometer pre-warmed to 37°C and measure the change in absorbance at 340 nm or fluorescence over time.
-
Data Analysis: Plot the absorbance or fluorescence versus time to generate polymerization curves. Compare the curves of treated samples to the control to determine if the compound inhibits or enhances tubulin polymerization.
Topoisomerase II DNA Cleavage Assay
Principle: This assay measures the ability of a compound to inhibit the activity of topoisomerase II, an enzyme that cuts and religates DNA to manage DNA topology. The assay typically uses a supercoiled plasmid DNA as a substrate. Inhibition of the enzyme results in an accumulation of cleaved DNA.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine reaction buffer (containing ATP and MgCl2), supercoiled plasmid DNA, and the test compound at various concentrations.
-
Enzyme Addition: Add purified human topoisomerase II to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).
-
Visualization and Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize the DNA bands under UV light. An increase in the linear DNA band indicates inhibition of the religation step by the test compound.
Conclusion
This compound represents a promising natural product with a distinct anticancer profile characterized by the induction of G2/M arrest and apoptosis, alongside the inhibition of macromolecule synthesis. While its detailed molecular targets remain to be fully elucidated, this comparative analysis with established anticancer agents like Paclitaxel, Vincristine, Doxorubicin, Camptothecin, and Etoposide provides a valuable framework for understanding its potential therapeutic applications and for guiding future research. The provided experimental protocols offer a starting point for researchers to further investigate the mechanisms of this compound and other novel anticancer compounds.
References
Validating Echinosporin's Molecular Target: A Comparative Guide to CRISPR/Cas9 and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CRISPR/Cas9 technology with alternative methods for validating the molecular target of Echinosporin, a compound known to induce G2/M cell cycle arrest and apoptosis in cancer cells. While the precise molecular target of this compound remains to be definitively identified in publicly available literature, its mechanism of action strongly suggests the involvement of key regulators of the G2/M checkpoint. This guide will proceed with a proof-of-concept approach, hypothesizing Cyclin-Dependent Kinase 1 (CDK1) as the molecular target of this compound to illustrate the validation process.
Executive Summary
Target validation is a critical step in drug discovery, confirming that modulation of a specific biological target will have the desired therapeutic effect. CRISPR/Cas9 has emerged as a powerful and precise tool for this purpose, offering significant advantages over traditional methods. This guide will delve into the application of CRISPR/Cas9 for validating CDK1 as the target of this compound and compare its performance with alternative techniques such as RNA interference (RNAi) and small molecule inhibitors. We will present quantitative data, detailed experimental protocols, and visual workflows to provide a clear and objective comparison.
Data Presentation: Comparing Target Validation Methods
| Method | Target | Cell Viability (IC50/EC50) | G2/M Phase Arrest (%) | Apoptosis Induction (Fold Change) |
| This compound | Hypothetical: CDK1 | Varies by cell line (e.g., ~25 µM in K562) | Significant increase | Significant increase |
| CRISPR/Cas9 Knockout | CDK1 | Decreased cell proliferation | Significant increase | Increased apoptosis |
| RNAi (siRNA/shRNA) | CDK1 | Decreased cell viability | Moderate to significant increase | Increased apoptosis |
| Small Molecule Inhibitor (e.g., RO-3306) | CDK1 | Potent inhibition (nM to low µM range)[1] | Significant increase | Increased apoptosis in combination with DNA damaging agents[2] |
Table 1: Comparison of Effects on Cancer Cell Phenotypes. This table compares the phenotypic outcomes of inhibiting CDK1 function through different modalities. While specific IC50 values for this compound are available, direct comparative data with CDK1 knockout/knockdown for this compound is not. The table illustrates the expected outcomes based on the known functions of CDK1.
| Method | Specificity | Permanence of Effect | Off-Target Effects | Ease of Use | Throughput |
| CRISPR/Cas9 Knockout | High | Permanent | Potential, but can be minimized with careful guide RNA design | Moderate | High (for screens) |
| RNAi (siRNA/shRNA) | Moderate to High | Transient | Common | High | High |
| Small Molecule Inhibitor | Variable | Reversible | Common | High | High |
Table 2: Technical Comparison of Target Validation Methods. This table provides a qualitative comparison of the key technical features of each method. CRISPR/Cas9 offers the advantage of creating a permanent and complete loss-of-function model, which can provide a clearer understanding of the target's role.[3]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable researchers to design and execute robust target validation studies.
CRISPR/Cas9-Mediated CDK1 Knockout
This protocol describes the generation of a stable CDK1 knockout cell line using CRISPR/Cas9.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Lentiviral vectors expressing Cas9 and a CDK1-specific single guide RNA (sgRNA)
-
Lipofectamine 3000 or similar transfection reagent
-
Puromycin or other selection antibiotic
-
Polybrene
-
Culture medium and supplements
-
PCR primers for CDK1 gene
-
Sanger sequencing reagents
-
Antibodies for Western blotting (CDK1, loading control)
Procedure:
-
sgRNA Design and Cloning: Design and clone two to three sgRNAs targeting an early exon of the CDK1 gene into a lentiviral expression vector.
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA-expressing lentiviral vector, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G).
-
Transduction: Transduce the target cancer cell line with the collected lentiviral particles in the presence of Polybrene.
-
Selection: Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Single-Cell Cloning: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates to generate clonal populations.
-
Genomic DNA Verification: Extract genomic DNA from expanded clones and perform PCR amplification of the targeted CDK1 region. Sequence the PCR products using Sanger sequencing to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.
-
Protein Knockout Confirmation: Perform Western blotting to confirm the absence of CDK1 protein expression in the knockout clones compared to wild-type cells.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Wild-type and CDK1 knockout cell lines
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed both wild-type and CDK1 knockout cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the wild-type cells with a serial dilution of this compound. Leave the knockout cells and a set of wild-type cells untreated as controls.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for this compound in the wild-type cells. Compare the viability of the CDK1 knockout cells to the this compound-treated wild-type cells.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
Materials:
-
Wild-type and CDK1 knockout cell lines
-
This compound
-
Ethanol (70%)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat wild-type cells with this compound at its IC50 concentration for 24-48 hours. Culture CDK1 knockout and untreated wild-type cells as controls.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use flow cytometry software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blotting
This technique is used to detect and quantify specific proteins in a sample.
Materials:
-
Wild-type and CDK1 knockout cell lines
-
This compound
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-CDK1, anti-Cyclin B1, anti-phospho-Histone H3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification: Treat wild-type cells with this compound. Lyse all cell groups (untreated wild-type, this compound-treated, CDK1 knockout) and determine the protein concentration.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control to determine the relative protein expression levels.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the validation of this compound's hypothetical molecular target, CDK1.
Caption: G2/M Checkpoint Signaling Pathway.
Caption: Experimental Workflow for Target Validation.
Caption: Logical Relationship of Different Methods.
Conclusion
Validating the molecular target of a compound is a cornerstone of modern drug development. While the definitive target of this compound requires further investigation, this guide provides a robust framework for its validation, using CDK1 as a well-reasoned hypothetical target. The comparison highlights the strengths of CRISPR/Cas9 in providing a genetically defined system for target validation, offering a high degree of specificity and the ability to create permanent knockout models.[4][5] This contrasts with the transient effects of RNAi and the potential for off-target effects with small molecule inhibitors. By employing the detailed protocols and workflows outlined in this guide, researchers can systematically and rigorously validate potential drug targets, accelerating the development of novel and effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. CDK1 inhibitor controls G2/M phase transition and reverses DNA damage sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
A Comparative Guide to the Biosynthetic Pathways of Microbial Metabolites: Echinosporin in Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biosynthetic pathways of prominent microbial metabolites, placing the intriguing case of echinosporin in the context of well-established routes of natural product synthesis. While the complete biosynthetic gene cluster for this compound remains to be fully elucidated, it is proposed to arise from a novel branch of the shikimate pathway. Here, we compare this proposed pathway with the canonical pathways of a polyketide (erythromycin), a non-ribosomal peptide (penicillin), and another shikimate-derived antibiotic (chloramphenicol) to highlight the diverse and elegant strategies employed by microorganisms to produce complex bioactive molecules.
Overview of Biosynthetic Pathways
Microbial secondary metabolites are a rich source of pharmaceuticals and other valuable biochemicals. Their biosynthesis is orchestrated by dedicated gene clusters that encode a suite of enzymes responsible for the step-wise assembly of complex molecular scaffolds from simple primary metabolic precursors. Understanding these pathways is crucial for an array of applications, from the discovery of new natural products to the bioengineering of novel compounds with improved therapeutic properties.
This guide focuses on three major classes of biosynthetic pathways:
-
Polyketide Synthases (PKS): These large, modular enzymes iteratively condense short-chain carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to generate a polyketide chain. The diversity of polyketides arises from the selective reduction and modification of the growing chain by different enzymatic domains within the PKS modules.
-
Non-Ribosomal Peptide Synthetases (NRPS): Similar in modular architecture to PKSs, NRPSs assemble peptides from standard and non-proteinogenic amino acids without the use of ribosomes. Each module is responsible for the recognition, activation, and incorporation of a specific amino acid.
-
Shikimate Pathway Derivatives: The shikimate pathway is a central metabolic route in microorganisms and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). This pathway also provides precursors for a wide range of secondary metabolites, including antibiotics, antifungals, and herbicides.
Comparative Analysis of Biosynthetic Gene Clusters and Products
The following table summarizes the key features of the biosynthetic pathways for erythromycin, penicillin, chloramphenicol, and the proposed pathway for this compound.
| Feature | Erythromycin | Penicillin | Chloramphenicol | This compound (Proposed) |
| Producing Organism | Saccharopolyspora erythraea | Penicillium chrysogenum | Streptomyces venezuelae | Streptomyces echinosporus |
| Metabolite Class | Polyketide (Macrolide) | Non-Ribosomal Peptide (β-Lactam) | Shikimate-derived | Shikimate-derived |
| Biosynthetic Machinery | Type I Polyketide Synthase (PKS) | Non-Ribosomal Peptide Synthetase (NRPS) | Stand-alone enzymes | Stand-alone enzymes |
| Primary Precursors | Propionyl-CoA, Methylmalonyl-CoA | L-α-aminoadipic acid, L-cysteine, L-valine | Chorismic acid, p-aminophenylalanine | Shikimic acid derivatives |
| Gene Cluster Name | ery | pcb (pcbAB, pcbC, penDE) | cml | Not yet fully characterized |
| Key Enzymes | 6-deoxyerythronolide B synthase (DEBS) | δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS) | Chorismate mutase, Prephenate dehydrogenase | (Putative) Novel shikimate pathway enzymes |
| Structure | 14-membered macrolide ring with two deoxysugars | Bicyclic β-lactam structure | p-Nitrophenylpropanoid derivative | Bicyclic core with a unique carbon skeleton |
Biosynthetic Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the core logic of the biosynthetic pathways for erythromycin, penicillin, and chloramphenicol, providing a visual comparison of their distinct enzymatic steps.
Erythromycin Biosynthesis (Polyketide Pathway)
Caption: The modular type I PKS pathway for erythromycin biosynthesis.
Penicillin Biosynthesis (Non-Ribosomal Peptide Pathway)
Caption: The NRPS-mediated biosynthetic pathway of penicillin.
Chloramphenicol Biosynthesis (Shikimate-Derived Pathway)
Caption: The shikimate-derived biosynthetic pathway of chloramphenicol.
Experimental Protocols
The elucidation of biosynthetic pathways relies on a combination of genetic and biochemical techniques. Below are generalized protocols for key experiments commonly used in this field.
Gene Knockout via Homologous Recombination
This method is used to inactivate a specific gene within the biosynthetic cluster to determine its function.
Methodology:
-
Construct a knockout vector:
-
Amplify the upstream and downstream flanking regions (typically 1-2 kb) of the target gene from the producer strain's genomic DNA using PCR.
-
Clone these flanking regions on either side of an antibiotic resistance cassette (e.g., apramycin resistance) in a suitable vector that cannot replicate in the producer strain.
-
-
Transform the producer strain:
-
Introduce the knockout vector into the producer strain using an appropriate method (e.g., protoplast transformation for Streptomyces).
-
-
Select for double-crossover events:
-
Plate the transformed cells on a medium containing the selection antibiotic.
-
Colonies that grow are potential double-crossover mutants where the target gene has been replaced by the resistance cassette.
-
-
Verify the knockout:
-
Confirm the gene replacement by PCR using primers that anneal outside the flanking regions and within the resistance cassette.
-
Further confirmation can be obtained by Southern blot analysis.
-
-
Analyze the mutant phenotype:
-
Cultivate the knockout mutant under production conditions.
-
Analyze the culture extract by HPLC or LC-MS to determine if the production of the final metabolite is abolished and if any new intermediates have accumulated.
-
Heterologous Expression of the Biosynthetic Gene Cluster
This technique involves transferring the entire biosynthetic gene cluster from the native producer into a well-characterized, genetically tractable host strain to study the pathway and potentially improve product yields.
Methodology:
-
Clone the entire biosynthetic gene cluster:
-
Identify the boundaries of the gene cluster through genome sequencing and bioinformatic analysis.
-
Clone the entire cluster into a suitable expression vector (e.g., a bacterial artificial chromosome or a cosmid). This may require advanced cloning techniques like Gibson assembly or TAR cloning for large clusters.
-
-
Introduce the vector into a heterologous host:
-
Select a suitable host strain (e.g., Streptomyces coelicolor or E. coli) that is known to be a good producer of secondary metabolites and lacks the ability to produce the target compound.
-
Transform the host strain with the vector containing the gene cluster.
-
-
Cultivate the heterologous host:
-
Grow the transformed host under conditions that induce the expression of the cloned genes. This may require co-expression of specific regulatory genes from the native producer.
-
-
Analyze for product formation:
-
Extract the secondary metabolites from the culture and analyze by HPLC or LC-MS to confirm the production of the target compound.
-
The structure of the produced compound should be confirmed by NMR and mass spectrometry.
-
The Case of this compound: A Novel Branch of the Shikimate Pathway
This compound, an antibiotic with antitumor activity isolated from Streptomyces echinosporus, possesses a unique chemical structure that has intrigued chemists and biochemists. While its total synthesis has been achieved, its natural biosynthetic pathway is not yet fully defined. Preliminary studies have suggested that this compound biosynthesis diverges from the central shikimate pathway at a point different from other known shikimate-derived metabolites, representing a "novel branch."
The elucidation of this pathway will likely involve:
-
Genome sequencing of Streptomyces echinosporus to identify the putative this compound biosynthetic gene cluster.
-
Gene knockout studies within the identified cluster to pinpoint the genes essential for this compound production and to isolate biosynthetic intermediates.
-
In vitro enzymatic assays with purified proteins encoded by the cluster to characterize the function of each enzyme and reconstruct the pathway biochemically.
The discovery and characterization of the this compound biosynthetic pathway will not only provide fundamental insights into the enzymatic logic of natural product biosynthesis but may also open up new avenues for the chemo-enzymatic synthesis of novel this compound analogs with enhanced therapeutic potential.
Conclusion
The biosynthesis of microbial metabolites is a testament to the remarkable catalytic power and evolutionary creativity of microorganisms. By comparing the well-understood pathways of erythromycin, penicillin, and chloramphenicol with the enigmatic origins of this compound, we gain a deeper appreciation for the diversity of biosynthetic strategies. The ongoing investigation into the this compound pathway promises to unveil new enzymatic reactions and regulatory mechanisms, further expanding our toolkit for natural product discovery and engineering.
Comparative Toxicity Profile of Echinosporin and the Selective CDK1 Inhibitor RO-3306
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic profiles of Echinosporin and the selective CDK1 inhibitor, RO-3306. While this compound has been identified as a promising agent for its anti-proliferative effects on cancer cells, a critical gap exists in the literature regarding its toxicity profile against normal human cell lines. To address this, we present a comparative analysis with RO-3306, a well-characterized compound with available data on both cancerous and non-cancerous human cell lines. This guide aims to underscore the importance of evaluating off-target cytotoxicity in pre-clinical drug development.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and RO-3306 across various cell lines. It is important to note the absence of published data for this compound's effect on normal human cell lines.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | tsFT210 | Mouse Mammary Carcinoma | 91.5 | [Not Available] |
| K562 | Human Myelogenous Leukemia | 25.1 | [Not Available] | |
| HCT-15 | Human Colon Adenocarcinoma | 247 | [Not Available] | |
| Normal Human Cell Lines | Data Not Available | |||
| RO-3306 | HEC-1-B | Human Endometrial Adenocarcinoma | 7.87 (at 72h) | [1] |
| HCT116 | Human Colon Carcinoma | 3.2 (at 5 days) | [2] | |
| RKO | Human Colon Carcinoma | 2.0 | [2] | |
| SW480 | Human Colon Adenocarcinoma | 2.2 | [2] | |
| SJSA-1 | Human Osteosarcoma | 4.55 | [2] | |
| NHDF | Normal Human Dermal Fibroblasts | More resistant than p53 wild-type tumor cells | ||
| HFL1, MRC-5, RPE | Normal Human Fibroblasts and Epithelial Cells | Did not sensitize to radiation in colony formation assays |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these compounds are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The concentration of the solubilized formazan is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of culture medium containing the test compounds at various concentrations.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the samples on a microplate reader at a wavelength of 570 nm.
Apoptosis Detection: Annexin V Staining
The Annexin V assay is a standard method for detecting early-stage apoptosis.
Principle: In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (like FITC) to label apoptotic cells. Propidium Iodide (PI) is used as a counterstain to differentiate necrotic cells, which have compromised membrane integrity, from apoptotic cells.
Protocol for Flow Cytometry:
-
Cell Collection: Harvest cells (1-5 x 10⁵) by centrifugation.
-
Washing: Wash the cells once with cold 1X PBS and then once with 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂).
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.
-
PI Staining (Optional): Add a PI staining solution if differentiating between apoptotic and necrotic cells is required.
-
Analysis: Analyze the cells immediately by flow cytometry. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Safety Operating Guide
Navigating the Disposal of Echinosporin: A Protocol for Laboratory Safety
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Echinosporin are paramount to ensuring a safe laboratory environment. While some safety data sheets (SDS) may not classify this compound as a hazardous substance under the Globally Harmonized System (GHS), its known biological activities, including antitumor properties and inhibition of DNA, RNA, and protein synthesis, warrant a cautious approach.[1][2] To mitigate any potential risks, it is prudent to treat this compound as a cytotoxic agent and follow established guidelines for the disposal of such materials.[3][4]
This guide provides a comprehensive, step-by-step plan for the safe disposal of this compound waste, ensuring compliance with standard laboratory safety practices and protecting both personnel and the environment.
Key Compound Characteristics
A summary of this compound's relevant properties is provided below to inform handling and disposal procedures.
| Property | Value | Source/Citation |
| Synonyms | NSC 357683, XK-213 | [1] |
| CAS Number | 79127-35-8 | |
| Molecular Formula | C10H9NO5 | |
| Molecular Weight | 223.18 g/mol | |
| Physical State | Solid powder | |
| Appearance | White | |
| Melting Point | 212 - 213 °C | |
| Biological Activity | Antitumor agent; inhibits DNA, RNA, and protein synthesis |
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the essential steps for the safe handling and disposal of this compound and any contaminated materials. This procedure is based on general guidelines for managing cytotoxic waste.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound or its waste. This includes:
-
A lab coat or gown.
-
Safety goggles or a face shield.
-
Two pairs of chemotherapy-rated gloves.
-
2. Waste Segregation:
-
All materials that have come into contact with this compound must be considered cytotoxic waste. This includes:
-
Empty or partially empty vials of this compound.
-
Contaminated labware (e.g., pipette tips, tubes, flasks).
-
Contaminated PPE (gloves, lab coats, etc.).
-
Spill cleanup materials.
-
3. Waste Collection and Containment:
-
Sharps: Any contaminated sharps (needles, scalpels, etc.) must be placed in a designated, puncture-resistant, and clearly labeled cytotoxic sharps container.
-
Solid Waste: Non-sharp solid waste should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be lined with a distinctive colored bag (e.g., yellow with a purple stripe or red) as per your institution's guidelines for cytotoxic waste.
-
Liquid Waste: Unused solutions of this compound or contaminated liquid waste should be collected in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.
4. Labeling:
-
All waste containers must be clearly labeled with the words "Cytotoxic Waste" or "Hazardous Waste" and should identify the primary contents (this compound). Follow your institution's specific labeling requirements.
5. Storage:
-
Store sealed cytotoxic waste containers in a designated, secure area away from general laboratory traffic until they are collected for disposal.
6. Disposal:
-
The primary method for the disposal of cytotoxic waste is high-temperature incineration.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
7. Spill Management:
-
In the event of a spill, cordon off the area to prevent exposure.
-
Wearing appropriate PPE, use a spill kit designed for cytotoxic agents to clean the area.
-
All materials used for spill cleanup must be disposed of as cytotoxic waste.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound, emphasizing a safety-first approach.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory personnel can effectively manage this compound waste, minimizing health risks and ensuring environmental responsibility. Always consult your institution's specific safety guidelines and EHS department for any additional requirements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
